1,1,3,3-Tetramethylbutyl isocyanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-isocyano-2,4,4-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8(2,3)7-9(4,5)10-6/h7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXQMYCTGCWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065784 | |
| Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
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Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | 1,1,3,3-Tetramethylbutyl isocyanide | |
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CAS No. |
14542-93-9 | |
| Record name | 2-Isocyano-2,4,4-trimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14542-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
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| Record name | 14542-93-9 | |
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| Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
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| Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
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| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVN2N5TVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanide from Tert-octylamine: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 1,1,3,3-tetramethylbutyl isocyanide, also known as tert-octyl isocyanide, from its primary amine precursor, tert-octylamine (B44039). The core methodology detailed is the Hofmann carbylamine reaction, a classic and effective method for the preparation of isocyanides.
Theoretical Background: The Hofmann Carbylamine Reaction
The synthesis of an isocyanide from a primary amine using chloroform (B151607) and a strong base is known as the Hofmann carbylamine reaction or the Hoffmann isocyanide synthesis.[1][2] This reaction is highly specific to primary amines, making it a reliable chemical test for their detection; secondary and tertiary amines do not yield a positive result.[3][4][5] The reaction is infamous for producing isocyanides, which are characterized by their potent and unpleasant odors.[3]
The overall chemical equation for the synthesis of this compound is:
(CH₃)₃CCH₂C(CH₃)₂NH₂ + CHCl₃ + 3 NaOH → (CH₃)₃CCH₂C(CH₃)₂NC + 3 NaCl + 3 H₂O
Reaction Mechanism
The mechanism proceeds through the formation of a highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂).[1][5][6]
-
Dichlorocarbene Formation: A strong base, such as sodium or potassium hydroxide (B78521), dehydrohalogenates chloroform to generate dichlorocarbene.[4][6]
-
Nucleophilic Attack: The electrophilic dichlorocarbene is attacked by the nucleophilic nitrogen atom of the primary amine (tert-octylamine).[4][6]
-
Rearrangement and Elimination: The resulting adduct undergoes two successive base-mediated dehydrochlorination steps to form the final isocyanide product.[1]
To enhance reaction efficiency, particularly in a biphasic system (aqueous base and organic solvent), a phase-transfer catalyst like benzyltriethylammonium chloride is often employed.[1][7] This catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with chloroform occurs.[7][8]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
The following protocol is adapted from a well-established procedure for the synthesis of structurally similar isocyanides using phase-transfer catalysis.[7][8]
Caution: This preparation should be conducted in an efficient fume hood due to the potent, foul odor of the isocyanide product.[8] Isocyanides are also toxic.
Materials and Equipment:
-
Tert-octylamine [(CH₃)₃CCH₂C(CH₃)₂NH₂]
-
Chloroform (CHCl₃), stabilized with ethanol
-
Sodium hydroxide (NaOH), pellets or solution
-
Dichloromethane (B109758) (CH₂Cl₂), reaction solvent
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate), for drying
-
5% aqueous sodium chloride solution (brine)
-
2 L round-bottomed flask
-
Mechanical or efficient magnetic stirrer
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus (spinning band column recommended for high purity)[8]
-
Ice bath
Procedure:
-
Base Preparation: In the 2 L round-bottomed flask, prepare a concentrated solution of sodium hydroxide. For instance, 300 g (7.50 moles) of NaOH can be carefully added to 300 mL of water with efficient stirring.[7] The dissolution is exothermic. Allow the solution to cool slightly to approximately 45°C.
-
Reagent Mixture Preparation: In a separate flask, prepare a mixture of tert-octylamine (e.g., 1.94 moles), chloroform (e.g., 0.98 moles), benzyltriethylammonium chloride (e.g., 0.009 moles), and 300 mL of dichloromethane.[7]
-
Reaction Initiation: Add the organic mixture from the previous step to the dropping funnel. Add the mixture dropwise to the warm, vigorously stirred sodium hydroxide solution over a period of about 30 minutes.[7][8]
-
Reaction and Reflux: The reaction is exothermic and should begin to reflux immediately upon addition.[7] Continue vigorous stirring and maintain reflux. The reflux will naturally subside within approximately 2 hours. After it subsides, continue stirring for an additional hour to ensure the reaction goes to completion.[7][8]
-
Work-up and Extraction: Cool the reaction mixture and dilute it with approximately 800 mL of ice and water.[7] Transfer the mixture to a large separatory funnel.
-
Separate the organic (dichloromethane) layer.
-
Extract the aqueous layer with an additional 100 mL of dichloromethane to recover any remaining product.[7]
-
Washing and Drying: Combine all organic extracts. Wash the combined solution successively with 100 mL of water and 100 mL of 5% aqueous sodium chloride solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Purification: Filter off the drying agent. The solvent and any unreacted starting material can be removed by distillation. For optimal purity, the final product should be distilled under reduced pressure. A spinning band column is recommended for a clean separation.[8] The boiling point of this compound is reported as 55-56 °C at 11-15 hPa.[9][10]
-
Waste and Glassware Decontamination: The disagreeable isocyanide odor can be removed from glassware by rinsing with a 1:10 mixture of concentrated hydrochloric acid and methanol.[8]
Data Presentation
Quantitative data for a representative synthesis are summarized below. Molar quantities are based on the phase-transfer catalysis procedure detailed in Organic Syntheses.[7]
Table 1: Reagents and Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Molar Ratio (relative to CHCl₃) |
| Tert-octylamine | C₈H₁₉N | 129.24 | ~1.94 | ~2.0 |
| Chloroform | CHCl₃ | 119.38 | ~0.98 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | ~7.50 | ~7.6 |
| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | ~0.009 | ~0.009 |
Note: Three moles of base are theoretically required per mole of chloroform.[7] A significant excess is used to drive the reaction and maintain a high concentration.
Table 2: Physical Properties and Reaction Parameters
| Parameter | Value | Reference(s) |
| Product Properties | ||
| Molecular Formula | C₉H₁₇N | [10] |
| Molecular Weight | 139.24 g/mol | [10] |
| Boiling Point | 55-56 °C / 11-15 hPa | [9][10] |
| Density | 0.80 g/cm³ at 20 °C | [10] |
| Reaction Conditions | ||
| Reaction Temperature | ~45 °C initial, then reflux | [7][8] |
| Reaction Time | ~3 hours | [7][8] |
| Expected Yield | 40-75% (typical for PTC method) | [7][8] |
Mandatory Visualizations
Caption: Figure 2: Experimental Synthesis Workflow
References
- 1. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Phenyl isocyanide is formed when chloroform is treated class 12 chemistry CBSE [vedantu.com]
- 5. collegedunia.com [collegedunia.com]
- 6. byjus.com [byjus.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound for synthesis 14542-93-9 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Tert-Octyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of tert-octyl isocyanide. The information is curated for researchers, scientists, and professionals in drug development who utilize isocyanides in their work. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides a visualization of a fundamental synthetic pathway.
Core Physicochemical Data
Tert-octyl isocyanide, also known as 1,1,3,3-tetramethylbutyl isocyanide or Walborsky's reagent, is a colorless liquid with a characteristic and extremely unpleasant odor.[1] It is a valuable reagent in organic synthesis. The key physicochemical properties of tert-octyl isocyanide are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol [1] |
| CAS Number | 14542-93-9 |
| Appearance | Clear, colorless liquid |
| Boiling Point | 55-57 °C at 11 mmHg |
| Density | 0.794 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.422 |
| Solubility | Soluble in most organic solvents |
Experimental Protocols
While specific experimental protocols for the determination of each physicochemical property of tert-octyl isocyanide are not extensively detailed in the public literature, the synthesis of alkyl isocyanides is well-documented. A common and illustrative method is the Hofmann carbylamine reaction. The following is a generalized protocol for the synthesis of an isocyanide, exemplified by the preparation of the analogous tert-butyl isocyanide.
Synthesis of Isocyanides via the Hofmann Carbylamine Reaction
The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, is a chemical reaction for the synthesis of isocyanides from a primary amine, chloroform, and a base.[2][3] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[2][3]
Materials:
-
Primary amine (e.g., tert-octylamine)
-
Chloroform (CHCl3)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
A phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Dichloromethane (B109758) (CH2Cl2) as a solvent
Procedure:
-
A solution of the primary amine, chloroform, and the phase-transfer catalyst in dichloromethane is prepared.
-
This mixture is added dropwise to a stirred, aqueous solution of a strong base (e.g., 50% NaOH). The reaction is often exothermic and may require cooling to control the temperature.
-
The reaction mixture is stirred vigorously for several hours at room temperature or with gentle heating to ensure complete reaction.
-
Upon completion, the reaction mixture is diluted with water, and the organic layer is separated.
-
The aqueous layer is typically extracted with dichloromethane to recover any remaining product.
-
The combined organic layers are washed with water and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
The solvent is removed by distillation.
-
The crude isocyanide is then purified by vacuum distillation to yield the final product.
Characterization: The purity of the synthesized isocyanide can be confirmed using spectroscopic methods such as:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is observed around 2140 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the isocyanide. In ¹H NMR, the protons on the carbon adjacent to the isocyanide group will show a characteristic splitting pattern due to coupling with the ¹⁴N nucleus.[4]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
Visualizing the Synthesis of Isocyanides
The following diagram illustrates the logical workflow of the Hofmann carbylamine reaction for the synthesis of isocyanides.
References
An In-depth Technical Guide on 1,1,3,3-Tetramethylbutyl Isocyanide (CAS: 14542-93-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,3,3-Tetramethylbutyl isocyanide, a versatile reagent in organic synthesis, with a particular focus on its applications in the construction of diverse molecular scaffolds relevant to drug discovery.
Core Chemical and Physical Properties
This compound, also known as tert-Octyl isocyanide or Walborsky's reagent, is a clear, colorless liquid with a characteristic isonitrile odor.[1][2][3] Its bulky tert-octyl group imparts significant steric hindrance, influencing its reactivity and making it a valuable tool in specific synthetic transformations.[4]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 14542-93-9 | [1][5][6] |
| Molecular Formula | C₉H₁₇N | [4][7] |
| Molecular Weight | 139.24 g/mol | [5][6][7] |
| Appearance | Clear colorless liquid | [1][3] |
| Boiling Point | 55-57 °C at 11 mmHg | [1][5] |
| Density | 0.794 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.422 | [1][5] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [5][6] |
| Storage Temperature | 2-8°C | [5][7] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| Infrared (IR) (neat) | 2110 cm⁻¹ (strong, -N≡C stretch) | [1][3] |
| ¹H NMR (neat) | δ 1.08 (s, 9H, C(CH₃)₃), 1.43 (t, J = 2Hz, 6H, C(CH₃)₂), 1.58 (t, J = 2.3 Hz, 2H, CH₂) | [1][3] |
| ¹³C NMR (CDCl₃) | Available, but specific peak assignments require further analysis. | [8] |
Safety and Handling
This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[9][10] It may be metabolized to cyanide, and appropriate safety precautions must be taken.[11][12]
Table 3: Hazard Information
| Hazard | Description | Reference(s) |
| GHS Pictograms | GHS02 (Flammable) | [5][6] |
| Signal Word | Warning | [5][6] |
| Hazard Statements | H226: Flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [9][10] |
| Precautionary Statements | P210, P261, P280, P301+P312, P302+P352, P304+P340 | [9][10] |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator with a suitable filter.[5][13] Keep away from heat, sparks, and open flames.[5][13]
Synthesis and Experimental Protocols
This compound is typically synthesized from the corresponding formamide (B127407) by dehydration.[1][3]
Synthesis of this compound
This protocol is based on the dehydration of N-(1,1,3,3-tetramethylbutyl)formamide.[1][3]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 83.0 g (0.528 mole) of N-(1,1,3,3-tetramethylbutyl)formamide in 1 L of dimethylformamide (DMF).
-
Addition of Dehydrating Agent: Cool the solution to below -50°C. Dropwise, add a solution of thionyl chloride (40.3 mL, 0.55 mole) dissolved in 150 mL of DMF, ensuring the temperature does not exceed -50°C.
-
Temperature Adjustment: After the addition is complete, momentarily remove the cooling bath to allow the temperature to rise to -35°C.
-
Base Addition: Replace the cooling bath and add 118.0 g (1.11 mole) of anhydrous sodium carbonate.
-
Workup: Remove the cooling bath and allow the reaction mixture to warm. Dilute the mixture with ice-cold water in a separatory funnel and extract with pentane (B18724).
-
Purification: Dry the pentane extract over sodium sulfate, concentrate the solution, and distill the product under reduced pressure to yield the final product (b.p. 55.5-56.6°C at 11 mm).
Applications in Drug Development and Medicinal Chemistry
The primary application of this compound in drug development lies in its use as a key component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.[7][14] These reactions are powerful tools for generating libraries of complex molecules, particularly peptidomimetics, from simple starting materials in a single step.[1][7] Peptidomimetics are crucial in drug discovery as they can mimic the biological activity of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[1]
This isocyanide is particularly useful as a "cleavable isocyanide input" in Ugi reactions, allowing for the synthesis of diverse heterocyclic scaffolds like 2,4-disubstituted 5-aminothiazoles.[1][7]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[9] This reaction is highly valued in medicinal chemistry for its ability to rapidly generate diverse, peptide-like structures.[9]
Generalized Experimental Protocol for Ugi Reaction:
-
Imine Formation: In a suitable solvent (e.g., methanol), mix the aldehyde (1.0 eq) and the amine (1.0 eq) and stir to form the imine.
-
Addition of Components: To the imine solution, add the carboxylic acid (1.0 eq).
-
Isocyanide Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
The Passerini Three-Component Reaction
The Passerini reaction involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide.[11] This reaction is also a valuable tool for generating molecular diversity in drug discovery.[11][13]
Generalized Experimental Protocol for Passerini Reaction:
-
Reaction Setup: In an aprotic solvent (e.g., dichloromethane), combine the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).
-
Isocyanide Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 24 hours, monitoring its progress by TLC or LC-MS.
-
Workup and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its utility in multicomponent reactions like the Ugi and Passerini reactions allows for the efficient and rapid generation of diverse libraries of complex molecules, such as peptidomimetics, which are of significant interest for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.
References
- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 14542-93-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. This compound for synthesis 14542-93-9 [sigmaaldrich.com]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Passerini Reaction [organic-chemistry.org]
An In-depth Technical Guide to Walborsky's Reagent: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Walborsky's reagent, identified as 1,1,3,3-tetramethylbutyl isocyanide (tert-octyl isocyanide). It details the reagent's stability profile, recommended storage and handling conditions, and potential decomposition pathways. This document also includes a detailed experimental protocol for its synthesis and outlines analytical methods for purity assessment, providing researchers and drug development professionals with the critical information needed for its effective and safe use.
Introduction
Walborsky's reagent, chemically known as this compound, is a versatile reagent in organic synthesis, notably utilized in multicomponent reactions such as the Passerini and Ugi reactions. Its bulky tert-octyl group provides unique steric and solubility properties, making it a valuable tool in the synthesis of complex organic molecules, including peptidomimetics and heterocyclic scaffolds. Understanding the stability and proper handling of this reagent is paramount to ensure experimental reproducibility and safety.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: tert-Octyl isocyanide, Walborsky's reagent
-
CAS Number: 14542-93-9
-
Molecular Formula: C₉H₁₇N
-
Molecular Weight: 139.24 g/mol
-
Structure:
Stability and Storage
The stability of Walborsky's reagent is influenced by several factors, including temperature, moisture, and exposure to air. Proper storage is crucial to maintain its integrity and reactivity.
General Stability
This compound is a flammable liquid that is sensitive to moisture. The product is chemically stable under standard ambient conditions (room temperature). However, isocyanides, in general, can be susceptible to polymerization or decomposition, especially in the presence of acids, bases, or upon prolonged exposure to heat.
Storage Conditions
To ensure the longevity and purity of Walborsky's reagent, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize potential degradation and vapor pressure. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly closed in a dry and well-ventilated place. Amber glass bottles are suitable. | To protect from moisture and light. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | To prevent vigorous reactions and decomposition. |
Factors Affecting Stability
The following diagram illustrates the key factors that can impact the stability of Walborsky's reagent.
Caption: Factors influencing the stability of Walborsky's reagent.
Experimental Protocols
Synthesis of Walborsky's Reagent
The synthesis of this compound is typically achieved through the dehydration of N-(1,1,3,3-tetramethylbutyl)formamide. The following protocol is a representative example.
Reaction Scheme:
(CH₃)₃CCH₂C(CH₃)₂NHCHO + SOCl₂ → (CH₃)₃CCH₂C(CH₃)₂NC + SO₂ + 2HCl
Materials:
-
N-(1,1,3,3-tetramethylbutyl)formamide
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Sodium carbonate (anhydrous)
-
Pentane
-
Sodium sulfate (B86663) (anhydrous)
-
Ice-cold water
Procedure:
-
In a suitable reaction vessel, dissolve N-(1,1,3,3-tetramethylbutyl)formamide (1.0 eq) in DMF under a nitrogen atmosphere.
-
Cool the stirred solution to -50°C.
-
Slowly add a solution of thionyl chloride (1.05 eq) in DMF, ensuring the temperature does not exceed -50°C.
-
After the addition is complete, allow the temperature to rise to -35°C.
-
Add anhydrous sodium carbonate (2.1 eq) to the reaction mixture.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Dilute the reaction mixture with ice-cold water
Spectroscopic Profile of 1,1,3,3-Tetramethylbutyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,3-tetramethylbutyl isocyanide, a key building block in organic synthesis. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a valuable resource for its identification, characterization, and application in research and development.
Executive Summary
This compound, also known as tert-octyl isocyanide, is a sterically hindered isonitrile widely employed in multicomponent reactions and for the synthesis of complex organic molecules. Accurate spectroscopic data is paramount for confirming its identity and purity. This guide presents a consolidated summary of its characteristic IR and NMR spectral data, supported by detailed experimental protocols for data acquisition.
Infrared (IR) Spectroscopy
The most prominent feature in the infrared spectrum of this compound is the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching vibration. This peak is consistently observed around 2110 cm⁻¹ and serves as a definitive diagnostic marker for the presence of the isocyanide functional group.[1]
Table 1: Infrared Spectral Data of this compound
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| Isocyanide (N≡C) | Stretching | ~2110 | Strong, Sharp |
| C-H (Alkyl) | Stretching | ~2870-2960 | Strong |
| C-H (Alkyl) | Bending | ~1365-1470 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by three distinct singlet signals, consistent with its molecular structure which lacks adjacent, non-equivalent protons that would lead to spin-spin coupling.
Table 2: ¹H NMR Spectral Data of this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.05 | Singlet | 9H |
| -C(CH₃)₂-NC | ~1.45 | Singlet | 6H |
| -CH₂- | ~1.60 | Singlet | 2H |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
Experimental Protocols
The following sections outline the general methodologies for acquiring the IR and NMR spectra of this compound.
Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded neat (without a solvent). A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to the solvent to provide a reference signal at 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to ensure homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to TMS, and the signals are integrated.
Data Acquisition (¹³C NMR):
-
A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The data is processed similarly to the ¹H NMR data.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Theoretical Insights into the Reactivity of 1,1,3,3-Tetramethylbutyl Isocyanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's reagent, is a versatile C1 building block in organic synthesis. Its unique electronic structure, characterized by a nucleophilic and electrophilic carbon center, allows it to participate in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs) and cycloadditions. The bulky 1,1,3,3-tetramethylbutyl group imparts specific steric and electronic effects that modulate its reactivity and selectivity, making it a valuable tool in the construction of complex molecular architectures, including peptidomimetics and heterocyclic scaffolds relevant to drug discovery.[1][2][3]
This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound. It summarizes key quantitative data from computational studies, details experimental protocols for its application in seminal reactions, and provides visual representations of reaction mechanisms to facilitate a deeper understanding of its chemical behavior.
Data Presentation: Theoretical Reactivity Data
While specific theoretical studies focusing exclusively on this compound are limited, computational investigations of structurally similar bulky isocyanides, such as tert-butyl isocyanide, provide valuable insights into the energetic landscape of their reactions. The data presented below is from a Density Functional Theory (DFT) study on the Passerini reaction of tert-butyl isocyanide and serves as a representative model for the reactivity of this compound.
Computational Method: The geometries of the reactants, intermediates, transition states, and products were optimized using DFT calculations. The energies reported are relative Gibbs free energies (ΔG) in kcal/mol.[2][4]
Table 1: Calculated Relative Gibbs Free Energies (ΔG, kcal/mol) for the Passerini Reaction of tert-Butyl Isocyanide, Acetaldehyde, and Acetic Acid. [2][4]
| Species | Description | ΔG (kcal/mol) in Dichloromethane |
| Reactants | Acetaldehyde + tert-Butyl Isocyanide + Acetic Acid | 0.0 |
| TS1 | Transition state for isocyanide addition | -7.4 to -13.2 |
| Imidate Intermediate | Product of isocyanide addition | Not explicitly provided |
| Mumm Rearrangement TS | Transition state for the acyl transfer | Not explicitly provided |
| Product | α-acyloxy amide | Thermodynamically favorable |
Note: The activation energy for the rate-determining isocyanide addition step is lowered by the presence of additional acetic acid molecules.[2][3]
Key Reaction Mechanisms and Visualizations
The reactivity of this compound is dominated by its participation in multicomponent reactions and cycloadditions. The following sections detail the mechanisms of these key transformations with visualizations generated using the DOT language.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[5] The reaction can proceed through either a concerted or an ionic mechanism depending on the solvent polarity.[5]
Caption: Mechanisms of the Passerini Reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide. This reaction is highly efficient for generating molecular diversity.[6][7]
Caption: The Ugi Four-Component Reaction Mechanism.
[4+1] Cycloaddition for Heterocycle Synthesis
This compound can also participate in [4+1] cycloaddition reactions with various 1,3-heterodienes to form five-membered heterocyclic rings, such as furans, pyrroles, and imidazoles.[8][9]
Caption: General Workflow for [4+1] Cycloaddition.
Experimental Protocols
The following protocols are representative examples of the application of this compound in key synthetic transformations.
Protocol 1: Ugi Four-Component Reaction for the Synthesis of a Thiazole Precursor
This protocol is adapted from a reported synthesis of 2,4-disubstituted 5-aminothiazoles where this compound is used as a convertible isocyanide.[6]
Materials:
-
Aldehyde (1.0 eq)
-
2,4-Dimethoxybenzylamine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (as solvent)
Procedure:
-
To a round-bottom flask, add the aldehyde, 2,4-dimethoxybenzylamine, and the carboxylic acid in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a linear dipeptide, can be purified by column chromatography or used directly in subsequent steps.
-
For conversion to the thiazole, the crude product is treated with trifluoroacetic acid (TFA) to cleave the convertible isocyanide group, followed by reaction with Lawesson's reagent for thionation and subsequent intramolecular cyclization.
Protocol 2: Passerini Three-Component Reaction
This is a general procedure for a Passerini reaction which can be adapted for this compound.[10]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone and the carboxylic acid in the aprotic solvent.
-
Add this compound to the stirred solution. For less reactive substrates, the reaction may be heated.[10]
-
Stir the reaction at room temperature or the desired temperature, monitoring its progress by TLC. Passerini reactions are often run at high concentrations.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude α-acyloxy amide product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of Substituted Furans via [4+1] Cycloaddition
This protocol describes a general method for the synthesis of furans from isocyanides and a 1,3-dicarbonyl compound with an aldehyde.
Materials:
-
1,3-Diketone (1.0 eq)
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Water (as solvent)
Procedure:
-
Combine the 1,3-diketone and the aldehyde in water.
-
Add this compound to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The use of ultrasound can accelerate the reaction.
-
Monitor the reaction by TLC. Upon completion, the furan product may precipitate from the aqueous solution.
-
Collect the solid product by filtration and wash with water.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
Theoretical studies, particularly DFT calculations, provide a powerful lens through which to understand the intricate reactivity of this compound. While specific quantitative data for this molecule remains an area for further investigation, analogous computational studies on similar bulky isocyanides offer valuable predictive power for its behavior in key synthetic transformations such as the Passerini and Ugi reactions. The steric hindrance and electronic properties imparted by the 1,1,3,3-tetramethylbutyl group play a crucial role in the kinetics and thermodynamics of these reactions. The detailed experimental protocols and mechanistic visualizations provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage the unique reactivity of this versatile isocyanide in the synthesis of novel and complex molecules.
References
- 1. youtube.com [youtube.com]
- 2. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.even3.com [static.even3.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). | Semantic Scholar [semanticscholar.org]
- 9. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Contributions of H. M. Walborsky in Cyclopropane Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the seminal work of Professor Harry M. Walborsky in the field of cyclopropane (B1198618) chemistry. While there is no formally named "Walborsky's reagent," his extensive research into the synthesis of optically active cyclopropanes, the stereochemistry of cyclopropyl (B3062369) radicals, and the mechanism of Grignar reagent formation has had a profound impact on organic chemistry. This document serves as a technical summary of his key discoveries, experimental methodologies, and the mechanistic insights that continue to inform contemporary synthetic strategies.
Historical Context and Core Contributions
Professor H. M. Walborsky's research, spanning several decades, was pivotal in elucidating the chemical behavior of the highly strained cyclopropyl group. His work brought a deeper understanding of the stereochemical intricacies of reactions involving cyclopropane intermediates, particularly radicals and organometallic species. Key areas of his contributions include:
-
Optically Active Cyclopropanes: Walborsky and his group were pioneers in the synthesis and study of optically active cyclopropane derivatives. This work was crucial for understanding the stereochemical course of reactions involving these three-membered rings.
-
Cyclopropyl Radicals: A significant portion of his research focused on the stereochemistry and configurational stability of cyclopropyl radicals. He investigated the effect of substituents on the radical's geometry and the barrier to inversion.[1][2]
-
Mechanism of Grignard Reagent Formation: Walborsky conducted elegant experiments to unravel the mechanism of Grignard reagent formation, particularly focusing on the role of the magnesium surface and the nature of the radical intermediates involved.[3][4][5][6]
Synthesis of Optically Active Cyclopropanes
A cornerstone of Walborsky's research was the development of methods to access enantiomerically enriched cyclopropanes. This allowed for detailed stereochemical studies of subsequent reactions.
A common strategy employed by the Walborsky group was the classical resolution of racemic carboxylic acids using chiral resolving agents.
Objective: To obtain enantiomerically pure (+)- and (-)-1-methyl-2,2-diphenylcyclopropanecarboxylic acid.
Methodology:
-
Amide Formation: The racemic 1-methyl-2,2-diphenylcyclopropanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with a chiral amine, such as (-)-α-phenylethylamine, to form a pair of diastereomeric amides.
-
Diastereomer Separation: The diastereomeric amides are separated by fractional crystallization from a suitable solvent (e.g., ethanol). The difference in solubility of the diastereomers allows for their isolation in pure form.
-
Hydrolysis: The separated diastereomeric amides are hydrolyzed under acidic or basic conditions to yield the enantiomerically pure carboxylic acids and the chiral amine, which can be recovered.
-
Purity Determination: The optical purity of the resolved acids is determined by polarimetry and comparison with known values.
Stereochemistry of Cyclopropyl Radicals
Walborsky's investigations into cyclopropyl radicals provided fundamental insights into their structure and reactivity. He demonstrated that, unlike their acyclic counterparts, cyclopropyl radicals are not planar and can retain their stereochemistry under certain conditions.
Objective: To determine the stereochemical fate of a cyclopropyl radical generated from an optically active precursor.
Methodology:
-
Precursor Synthesis: An optically active precursor, such as (+)-1-methyl-2,2-diphenylcyclopropanecarbonyl peroxide, is synthesized from the corresponding resolved carboxylic acid.
-
Radical Generation: The peroxide is thermally decomposed in a suitable solvent (e.g., carbon tetrachloride) to generate the 1-methyl-2,2-diphenylcyclopropyl radical.
-
Radical Trapping: The generated radical is trapped by a halogen atom abstractor, such as carbon tetrachloride, to form the corresponding 1-chloro-1-methyl-2,2-diphenylcyclopropane.
-
Stereochemical Analysis: The optical rotation of the product is measured and compared to the rotation of the starting material to determine the degree of retention or inversion of configuration.
| Precursor | Trapping Agent | Product | Net Stereochemical Outcome | Reference |
| (+)-1-methyl-2,2-diphenylcyclopropanecarbonyl peroxide | CCl4 | (+)-1-chloro-1-methyl-2,2-diphenylcyclopropane | Retention of configuration | [7] |
| (+)-1-bromo-1-methyl-2,2-diphenylcyclopropane | Bu3SnH | (-)-1-methyl-2,2-diphenylcyclopropane | Inversion of configuration |
Experimental workflow for studying cyclopropyl radical stereochemistry.
Mechanism of Grignard Reagent Formation
Walborsky's work on the formation of Grignard reagents challenged the existing understanding and highlighted the critical role of the magnesium surface.
-
Surface Reaction: The reaction between the organic halide and magnesium primarily occurs on the surface of the metal.[3][5][6]
-
Radical Intermediates: The formation of the Grignard reagent involves single-electron transfer (SET) from the magnesium to the organic halide, generating a radical anion that fragments into a radical and a halide anion.[4]
-
Stereochemistry: The stereochemical outcome of Grignard reagent formation from chiral halides is dependent on the nature of the halide and the reaction conditions. Walborsky demonstrated that optically active Grignard reagents could be prepared with a high degree of retention of configuration.
Simplified mechanism of Grignard reagent formation at the magnesium surface.
Conclusion
The pioneering work of H. M. Walborsky laid a critical foundation for our modern understanding of cyclopropane chemistry. His meticulous experimental designs and insightful mechanistic interpretations have guided generations of chemists. The concepts he developed regarding the stereochemistry of small-ring systems and the mechanisms of fundamental organometallic reactions remain highly relevant in the fields of organic synthesis, medicinal chemistry, and materials science. This guide serves as a testament to his enduring legacy and a resource for researchers building upon his foundational discoveries.
References
hazards and safety precautions for handling tert-octyl isocyanide
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Tert-octyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the hazards and essential safety precautions for handling tert-octyl isocyanide (also known as 1,1,3,3-tetramethylbutyl isocyanide). Adherence to these guidelines is crucial for minimizing risks in a laboratory or research setting.
Chemical Identification and Physical Properties
Tert-octyl isocyanide is a flammable and harmful chemical compound. A clear understanding of its physical and chemical properties is the first step in safe handling.
| Property | Value |
| Synonyms | This compound, Walborsky's reagent, 2-Isocyano-2,4,4-trimethylpentane |
| CAS Number | 14542-93-9 |
| Molecular Formula | C₉H₁₇N[1][2] |
| Molecular Weight | 139.24 g/mol |
| Appearance | Colorless liquid[1][3] |
| Boiling Point | 55-57 °C at 11 mmHg |
| Density | 0.794 g/mL at 25 °C |
| Flash Point | 52 °C (125.6 °F) - closed cup[2] |
| Storage Temperature | 2-8°C[2] |
Hazard Identification and Classification
Tert-octyl isocyanide is classified as a hazardous substance. The primary hazards are its flammability and its toxicity upon exposure.
GHS Hazard Statements:
Hazard Pictograms:
-
GHS02: Flame (Flammable)
-
GHS07: Exclamation Mark (Harmful)
Toxicological Information
While extensive toxicological studies on tert-octyl isocyanide have not been completed, it is assessed as being moderately toxic through oral, dermal, and inhalation routes of exposure.[3] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
Potential Health Effects:
-
Inhalation: Harmful if inhaled.[4][5] May cause respiratory tract irritation.
-
Eye Contact: May cause eye irritation.
-
Potential Symptoms: Exposure may lead to nausea, headache, and vomiting.
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory to ensure safety when working with tert-octyl isocyanide.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact.[4] |
| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4] No smoking.[3][4]
-
Use only non-sparking tools.[3]
-
Take precautionary measures against static discharge.[3] Ground and bond containers and receiving equipment.[3]
-
Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
It is recommended to store in a refrigerator at 2-8°C.[2]
-
Store under an inert gas atmosphere.[3]
-
Keep away from incompatible materials such as oxidizing agents.
First Aid and Emergency Procedures
In case of exposure or accident, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, call a poison center or doctor.[5] |
Spill and Leak Procedures
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
Disposal Considerations
Dispose of tert-octyl isocyanide and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow for safely handling tert-octyl isocyanide.
References
An In-depth Technical Guide on the Solubility of 1,1,3,3-Tetramethylbutyl Isocyanide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-tetramethylbutyl isocyanide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for its determination.
Introduction to this compound
This compound, also known as tert-octyl isocyanide, is an organic compound with the chemical formula C9H17N[1]. It is a clear, colorless liquid with a characteristic pungent odor. The molecule consists of a bulky, nonpolar tert-octyl group and a polar isocyanide (-N≡C) functional group. This amphiphilic nature dictates its solubility behavior in various organic solvents. It is commonly used in organic synthesis, particularly in multicomponent reactions like the Passerini and Ugi reactions.
Physical Properties:
-
Molecular Weight: 139.24 g/mol [1]
-
Boiling Point: 55-57 °C at 11 mmHg[2]
-
Density: 0.794 g/mL at 25 °C[2]
-
Refractive Index: n20/D 1.422[2]
Predicted Solubility Profile
Based on the "like dissolves like" principle, the bulky, nonpolar alkyl group of this compound suggests good solubility in nonpolar and weakly polar aprotic solvents. The polar isocyanide group may allow for some solubility in more polar aprotic solvents. It is expected to be insoluble in water[3][4].
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The nonpolar alkyl chain of the isocyanide will interact favorably with these nonpolar solvents through van der Waals forces. |
| Weakly Polar Aprotic | Diethyl ether, Dichloromethane | High | These solvents can effectively solvate both the nonpolar and, to some extent, the polar parts of the molecule. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | The polarity of these solvents can interact with the polar isocyanide group, while their organic nature accommodates the alkyl group. |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The potential for hydrogen bonding with the isocyanide group is weak, and the large nonpolar alkyl group will hinder dissolution. Insoluble in water.[3][4] |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed experimental protocols for the quantitative determination of the solubility of this compound in an organic solvent of interest.
3.1. Gravimetric Method (Shake-Flask Method)
This is a traditional and reliable method for determining thermodynamic solubility.
-
Materials:
-
This compound
-
Solvent of interest (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
-
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing up any solid particles, the solution should be filtered through a syringe filter into a pre-weighed container.
-
Accurately weigh the container with the filtered solution.
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to evaporate.
-
Once the solvent is completely removed, weigh the container with the remaining solute.
-
Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent (e.g., in g/100 mL or mg/mL).
-
3.2. Spectroscopic Method (UV-Vis or other)
This method is suitable if the compound has a chromophore or can be derivatized to be chromophoric.
-
Materials:
-
Same as the gravimetric method, plus:
-
Spectrophotometer (e.g., UV-Vis)
-
Cuvettes
-
-
Procedure:
-
Prepare a saturated solution as described in steps 1-5 of the gravimetric method.
-
Create a calibration curve by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at a predetermined wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate the calibration curve.
-
Take the filtered saturated solution and dilute it with a known factor so that its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Diagram 2: Logical Relationship for Predicting Solubility
Caption: Factors influencing the solubility of this compound.
References
The Tert-Octyl Group in Isocyanides: An In-depth Technical Guide on Electronic and Steric Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isocyanide functional group (-N≡C), with its unique electronic structure and reactivity, serves as a versatile building block in organic synthesis, coordination chemistry, and drug discovery. The nature of the organic substituent (R) attached to the isocyanide nitrogen profoundly influences its chemical behavior. This technical guide provides a comprehensive analysis of the electronic and steric effects of the tert-octyl (1,1,3,3-tetramethylbutyl) group when incorporated into an isocyanide moiety. Understanding these effects is crucial for predicting reactivity, designing novel synthetic methodologies, and developing new molecular entities with tailored properties.
The tert-octyl group is a bulky, tertiary alkyl substituent. Its significant steric bulk and electron-donating inductive effect impart distinct characteristics to the isocyanide functional group, which will be explored in detail throughout this guide. For comparative purposes, data for the closely related and well-studied tert-butyl isocyanide is also presented.
Steric Effects of the Tert-Octyl Group
The most prominent feature of the tert-octyl group is its substantial steric hindrance. This bulk arises from the quaternary carbon atom bonded to the isocyanide nitrogen and the additional branching at the gamma-carbon. This steric congestion around the reactive isocyanide carbon has significant implications for its chemical reactivity.
Influence on Reaction Rates: The steric bulk of the tert-octyl group can impede the approach of reactants to the isocyanide carbon. In reactions where the isocyanide acts as a nucleophile, such as in the Passerini and Ugi multicomponent reactions, the bulky tert-octyl group can decrease reaction rates compared to less hindered isocyanides.[1] This effect is particularly pronounced in reactions proceeding through sterically demanding transition states.
Coordination Chemistry: In the formation of metal-isocyanide complexes, the large size of the tert-octyl group can influence the coordination number and geometry of the metal center. While isocyanides are known to form stable complexes with a variety of transition metals, the tert-octyl group may prevent the coordination of multiple bulky ligands around a single metal atom.[2] However, the linearity of the M-C≡N-R bond can position the bulky group away from the metal center, sometimes allowing for the formation of complexes with high coordination numbers.[2]
Electronic Effects of the Tert-Octyl Group
The tert-octyl group is a strong electron-donating group through the inductive effect (+I). This effect arises from the polarization of the sigma bonds, pushing electron density from the alkyl group towards the isocyanide moiety.
Modulation of Nucleophilicity: The +I effect of the tert-octyl group increases the electron density on the isocyanide carbon atom. This enhanced electron density increases the nucleophilicity of the isocyanide, making it a stronger electron donor in reactions and in its coordination to metal centers.
Spectroscopic Signatures: The electronic environment of the isocyanide functional group is reflected in its spectroscopic properties. The increased electron density on the isocyanide carbon due to the tert-octyl group's inductive effect is expected to influence the chemical shifts in NMR spectroscopy and the vibrational frequency in IR spectroscopy. Specifically, the isocyanide carbon resonance in the 13C NMR spectrum may be shifted, and the N≡C stretching frequency in the IR spectrum may be altered compared to isocyanides with electron-withdrawing or less electron-donating substituents.
Quantitative Data
The following tables summarize the available quantitative data for tert-octyl isocyanide and, for comparison, tert-butyl isocyanide.
Table 1: Physical and Spectroscopic Properties
| Property | tert-Octyl Isocyanide (1,1,3,3-Tetramethylbutyl isocyanide) | tert-Butyl Isocyanide |
| CAS Number | 14542-93-9 | 7188-38-7[2] |
| Molecular Formula | C₉H₁₇N[3] | C₅H₉N[2] |
| Molecular Weight | 139.24 g/mol | 83.13 g/mol [2] |
| Boiling Point | 55-57 °C at 11 mmHg | 91 °C at 760 mmHg[2] |
| Density | 0.794 g/mL at 25 °C | 0.735 g/mL at 25 °C[2] |
| IR (N≡C stretch) | 2110 cm⁻¹ (neat) | ~2140 cm⁻¹ (neat) |
| ¹H NMR (CDCl₃) | δ 1.08 (s, 9H), 1.43 (t, J=2Hz, 6H), 1.58 (t, J=2.3Hz, 2H) | δ 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃) | No data available | δ 30.8, 54.1, 153.4 |
Experimental Protocols
Protocol 1: Synthesis of tert-Octyl Isocyanide (this compound)
This protocol is adapted from a known procedure for the synthesis of tert-octyl isocyanide.
Materials:
-
N-(1,1,3,3-tetramethylbutyl)formamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
-
Nitrogen gas atmosphere
-
Reaction flask equipped with a dropping funnel, magnetic stirrer, and thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve 83.0 g (0.528 mole) of N-(1,1,3,3-tetramethylbutyl)formamide in 1 L of DMF.
-
Cool the stirred solution to below -50 °C using a cooling bath.
-
Prepare a solution of 40.3 mL (0.55 mole) of thionyl chloride in 150 mL of DMF.
-
Add the thionyl chloride solution dropwise to the formamide (B127407) solution, ensuring the temperature does not exceed -50 °C.
-
After the addition is complete, momentarily remove the cooling bath to allow the temperature to rise to -35 °C.
-
Replace the cooling bath and add 118.0 g (1.11 mole) of anhydrous sodium carbonate to the reaction mixture.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Dilute the reaction mixture with ice-cold water in a separatory funnel.
-
Extract the aqueous mixture with pentane.
-
Combine the pentane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried pentane solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield tert-octyl isocyanide.
Protocol 2: Characterization by ATR-FTIR Spectroscopy
Objective: To obtain the infrared spectrum of neat tert-octyl isocyanide to identify the characteristic N≡C stretching frequency.
Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a Kimwipe lightly soaked in isopropanol (B130326) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.[4]
-
Using a micropipette, place a small drop of neat tert-octyl isocyanide onto the center of the ATR crystal, ensuring the crystal is fully covered.[4]
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[5]
-
After the measurement, clean the ATR crystal thoroughly with a Kimwipe and an appropriate solvent.
Protocol 3: Characterization by NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of tert-octyl isocyanide to confirm its structure.
Equipment:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Prepare the NMR sample by dissolving approximately 10-20 mg of tert-octyl isocyanide in ~0.6-0.7 mL of CDCl₃ in a clean, dry vial.[6]
-
Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[6]
-
Cap the NMR tube and wipe the outside clean with a Kimwipe.
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field for homogeneity, and tuning the probe.[6]
Experimental and Analytical Workflow
References
- 1. tert-Butyl isocyanide - Enamine [enamine.net]
- 2. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]
- 3. 10-021023 - tert-octylisocyanide | 14542-93-9 | CymitQuimica [cymitquimica.com]
- 4. agilent.com [agilent.com]
- 5. stemed.site [stemed.site]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Methodological & Application
Application Notes and Protocols: 1,1,3,3-Tetramethylbutyl Isocyanide in the Passerini Three-Component Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the sterically hindered 1,1,3,3-tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's reagent, in the Passerini three-component reaction (Passerini 3-CR). The Passerini reaction is a powerful tool in combinatorial and medicinal chemistry for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2][3]
Introduction
The Passerini three-component reaction is a cornerstone of multicomponent reactions (MCRs), enabling the rapid generation of molecular complexity from simple starting materials.[1][3] This reaction is particularly valuable in drug discovery for creating libraries of structurally diverse compounds.[2] The use of sterically demanding isocyanides, such as this compound, can introduce unique structural motifs into the resulting α-acyloxy amide products. However, the increased steric bulk can also present challenges in terms of reactivity.[4]
Reaction Mechanism and Considerations for this compound
The mechanism of the Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is often faster.[2][5] The reaction involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which enhances the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl, followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product.[2]
Due to the significant steric hindrance of the 1,1,3,3-tetramethylbutyl group, the nucleophilic attack of the isocyanide can be slow. In some reported cases, the use of tert-octyl isocyanide did not yield any Passerini product under standard conditions.[6] This suggests that reaction optimization, potentially including the use of high pressure which has been shown to be beneficial for sterically congested Passerini reactions, may be necessary to achieve satisfactory yields.[4]
Experimental Protocols
Below are general protocols for performing the Passerini reaction with this compound. These should be considered as starting points, and optimization of reaction conditions (e.g., solvent, temperature, and reaction time) is highly recommended for each specific substrate combination.
General Protocol for the Synthesis of α-Acyloxy-N-(1,1,3,3-tetramethylbutyl)amides
Materials:
-
Aldehyde (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolve the starting materials in a minimal amount of anhydrous aprotic solvent (a high concentration is generally favorable for the Passerini reaction).[2]
-
Add this compound (1.1 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance of the isocyanide, reaction times may be prolonged (24-72 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-acyloxy-N-(1,1,3,3-tetramethylbutyl)amide.
Data Presentation
The following tables provide an overview of expected yields for the Passerini reaction with this compound based on data from similar sterically hindered isocyanides and general trends in the Passerini reaction. It is important to note that actual yields may vary significantly and require optimization.
Table 1: Passerini Reaction with Various Aldehydes
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | This compound | DCM | 25 | 48 | Moderate |
| 2 | Isobutyraldehyde | Benzoic Acid | This compound | THF | 40 | 72 | Low to Moderate |
| 3 | 4-Nitrobenzaldehyde | Phenylacetic Acid | This compound | DCM | 25 | 48 | Moderate |
| 4 | Cyclohexanecarboxaldehyde | Acetic Acid | This compound | THF | 40 | 72 | Low to Moderate |
*Note: Yields are estimated based on general principles of the Passerini reaction with sterically hindered substrates. Specific experimental data for this compound is limited, and in some reported cases, no product was formed under standard conditions.[6] Optimization is crucial.
Table 2: Influence of Carboxylic Acid on Reaction Yield
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | This compound | DCM | 25 | 48 | Moderate |
| 2 | Benzaldehyde | Trifluoroacetic Acid | This compound | DCM | 25 | 24 | Moderate to Good |
| 3 | Benzaldehyde | Phenylacetic Acid | This compound | DCM | 25 | 48 | Moderate |
| 4 | Benzaldehyde | Benzoic Acid | This compound | DCM | 25 | 48 | Moderate |
*Note: More acidic carboxylic acids (e.g., trifluoroacetic acid) may accelerate the reaction rate. Yields are estimated and require experimental verification.
Visualizations
Passerini Reaction Mechanism
Caption: Proposed concerted mechanism of the Passerini three-component reaction.
Experimental Workflow
Caption: General experimental workflow for the Passerini reaction.
Logical Relationship of Steric Hindrance and Reactivity
Caption: Impact of steric hindrance on the Passerini reaction.
References
- 1. portals.broadinstitute.org [portals.broadinstitute.org]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ugi Four-Component Reaction Using tert-Octyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ugi four-component reaction (U-4CR) is a powerful and highly efficient one-pot method for synthesizing α-acylamino amides, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] This multicomponent reaction (MCR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a peptide-like structure with high molecular diversity in a single synthetic step.[4][5] The use of tert-octyl isocyanide as the isocyanide component allows for the introduction of a bulky, lipophilic group, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the resulting peptidomimetics. This document provides detailed application notes and experimental protocols for performing the Ugi four-component reaction with tert-octyl isocyanide.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Ugi four-component reaction begins with the formation of an imine from the aldehyde and the amine.[2][5] The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide.[2][5] The resulting nitrilium ion is then trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final, stable α-acylamino amide product.[2][5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Substituted Furans Using 1,1,3,3-Tetramethylbutyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted furans are a pivotal class of heterocyclic compounds widely encountered in natural products, pharmaceuticals, and functional materials. Their versatile biological activities and utility as synthetic intermediates make the development of efficient and modular synthetic routes to these scaffolds a key area of research. Isocyanide-based multicomponent reactions (IMCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. Among the various isocyanides utilized, 1,1,3,3-tetramethylbutyl isocyanide (also known as tert-octyl isocyanide) offers unique steric and electronic properties that can influence reaction outcomes and product stability.
This document provides detailed application notes and experimental protocols for the synthesis of substituted furans utilizing this compound in multicomponent reaction strategies. The protocols are designed to be accessible to researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of 2-Amino-5-aryl-3,4-furandicarboxylates via a Three-Component Reaction
This protocol outlines the synthesis of highly functionalized furans through a three-component reaction between an aromatic aldehyde, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and this compound. This reaction proceeds through a zwitterionic intermediate and offers a straightforward route to polysubstituted furans.
Reaction Principle:
The reaction is initiated by the nucleophilic attack of the isocyanide on the electron-deficient alkyne (DMAD), forming a zwitterionic intermediate. This intermediate is then trapped by an aldehyde. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable furan (B31954) ring.
Experimental Workflow:
Caption: General workflow for the three-component synthesis of 2-amino-5-aryl-3,4-furandicarboxylates.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and dimethyl acetylenedicarboxylate (1.0 mmol, 0.12 mL) in dichloromethane (B109758) (10 mL).
-
Addition of Isocyanide: To the stirred solution, add this compound (1.0 mmol, 0.17 mL) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford the pure 2-amino-5-aryl-3,4-furandicarboxylate derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Quantitative Data:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Dimethyl 2-((1,1,3,3-tetramethylbutyl)amino)-5-phenylfuran-3,4-dicarboxylate | 85 |
| 2 | 4-Chlorobenzaldehyde | Dimethyl 5-(4-chlorophenyl)-2-((1,1,3,3-tetramethylbutyl)amino)furan-3,4-dicarboxylate | 88 |
| 3 | 4-Methoxybenzaldehyde | Dimethyl 5-(4-methoxyphenyl)-2-((1,1,3,3-tetramethylbutyl)amino)furan-3,4-dicarboxylate | 90 |
| 4 | 2-Naphthaldehyde | Dimethyl 5-(naphthalen-2-yl)-2-((1,1,3,3-tetramethylbutyl)amino)furan-3,4-dicarboxylate | 82 |
Reaction Mechanism:
Caption: Proposed mechanism for the three-component synthesis of 2-aminofurans.
Synthesis of Polysubstituted Furans via a Four-Component Ugi-type Reaction
This protocol describes a four-component reaction for the synthesis of highly substituted furan derivatives, showcasing the versatility of this compound in constructing complex heterocyclic systems. This particular example leads to the formation of 3-furyl coumarin (B35378) derivatives.
Reaction Principle:
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. In this variation, the components are chosen to facilitate a subsequent intramolecular cyclization to form the furan ring.
Experimental Workflow:
Caption: General workflow for the four-component Ugi-type synthesis of substituted furans.
Detailed Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the aldehyde (e.g., 4-chloro-3-formylcoumarin, 1.0 mmol) and a secondary amine (e.g., morpholine, 1.0 mmol) in methanol (15 mL).
-
Addition of Components: To the stirred solution, add the carboxylic acid component (e.g., generated in situ, or a suitable carboxylic acid, 1.0 mmol) followed by the dropwise addition of this compound (1.0 mmol, 0.17 mL) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, MS).
Quantitative Data:
| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) |
| 1 | 4-Chloro-3-formylcoumarin | Morpholine | This compound | 3-(5-morpholino-4-((1,1,3,3-tetramethylbutyl)carbamoyl)furan-2-yl)-4-chlorocoumarin | 78 |
| 2 | 4-Chloro-3-formylcoumarin | Piperidine | This compound | 4-chloro-3-(5-(piperidin-1-yl)-4-((1,1,3,3-tetramethylbutyl)carbamoyl)furan-2-yl)coumarin | 82 |
Reaction Mechanism (Ugi Reaction):
Caption: General mechanism of the Ugi four-component reaction.
Safety Precautions
-
Isocyanides are known for their strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The use of this compound in multicomponent reactions provides a highly efficient and versatile platform for the synthesis of a diverse range of substituted furans. The protocols detailed in these application notes offer robust starting points for the exploration of novel furan-based compounds for applications in drug discovery and materials science. The operational simplicity and high convergence of these methods make them particularly attractive for the rapid generation of compound libraries. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.
Application Notes and Protocols for the Preparation of Complex Imides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the synthesis of complex imides, with a particular focus on methods that introduce unique structural motifs, such as the cyclopropyl (B3062369) group. While a specific "Walborsky's reagent" for direct imide synthesis is not prominently described in the chemical literature, the pioneering work of H. M. Walborsky in cyclopropane (B1198618) chemistry has paved the way for the development of novel synthetic methodologies. This document will explore the use of organometallic reagents, including those conceptually related to Walborsky's research, for the preparation of structurally diverse imides valuable in medicinal chemistry and materials science.
The cyclopropyl group is a desirable feature in drug candidates as it can enhance metabolic stability, improve potency, and provide conformational rigidity.[1] Therefore, methods for the direct incorporation of this moiety onto the nitrogen atom of imides and related heterocycles are of significant interest to the drug development community.
Section 1: Direct N-Cyclopropylation of Imides using a Tricyclopropylbismuth (B1255716) Reagent
A robust and efficient method for the direct N-cyclopropylation of imides, as well as other cyclic amides and azoles, has been developed utilizing a tricyclopropylbismuth reagent.[2] This method offers a significant advantage over traditional approaches by providing a direct route to N-cyclopropyl imides under relatively mild conditions.
Reaction Principle:
The reaction proceeds via a copper-catalyzed transfer of a cyclopropyl group from tricyclopropylbismuth(III) to the nitrogen atom of the imide. The process is efficient for a range of cyclic imides and related nitrogen heterocycles.[2]
Logical Relationship of the N-Cyclopropylation Reaction:
Caption: General scheme for the copper-catalyzed N-cyclopropylation of imides.
Quantitative Data Summary:
The following table summarizes the yields for the N-cyclopropylation of various imides and related compounds using tricyclopropylbismuth(III).[2]
| Entry | Substrate | Product | Yield (%) |
| 1 | Phthalimide | N-Cyclopropylphthalimide | 95 |
| 2 | Succinimide | N-Cyclopropylsuccinimide | 85 |
| 3 | Isatin | N-Cyclopropylisatin | 92 |
| 4 | Oxindole | N-Cyclopropyloxindole | 78 |
| 5 | Saccharin | N-Cyclopropylsaccharin | 88 |
Experimental Protocol: Synthesis of Tricyclopropylbismuth(III)
This protocol is adapted from the procedure described by Ollevier, T. et al.[2]
Materials:
-
Bismuth trichloride (B1173362) (BiCl₃)
-
Cyclopropyl magnesium bromide (c-PrMgBr) in THF
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexanes
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a solution of cyclopropyl magnesium bromide (3.0 equiv.) in THF at -78 °C under an inert atmosphere, add a solution of bismuth trichloride (1.0 equiv.) in anhydrous Et₂O dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring the mixture into a saturated brine solution.
-
Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a colorless oil.
-
Triturate the oil with cold hexanes to precipitate tricyclopropylbismuth(III) as a white solid.
-
Isolate the solid by filtration and dry under vacuum. The reagent is reported to be non-pyrophoric.[2]
Experimental Protocol: General Procedure for N-Cyclopropylation of Imides
This protocol is adapted from the procedure described by Ollevier, T. et al.[2]
Materials:
-
Imide substrate (e.g., Phthalimide)
-
Tricyclopropylbismuth(III)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the imide (1.0 equiv.) in anhydrous DCM, add copper(II) acetate (0.1 equiv.) and pyridine (2.0 equiv.).
-
Add a solution of tricyclopropylbismuth(III) (1.2 equiv.) in anhydrous DCM to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-cyclopropyl imide.
Section 2: Synthesis of Complex Imides via Organolithium Reagents
Organolithium reagents are powerful nucleophiles and bases that can be employed in the synthesis of complex imides, although their direct reaction with simple amides can be challenging.[3] However, they can be used to generate reactive intermediates or to functionalize precursors for subsequent imide formation.
Reaction Principle:
Organolithium reagents can react with various electrophiles, including activated amide derivatives or isocyanates, to form intermediates that can be converted to imides. For instance, the reaction of an organolithium reagent with an N-acyl activated amide can lead to the formation of a new imide.[4]
Experimental Workflow for Imide Synthesis using an Organolithium Reagent:
Caption: Workflow for the synthesis of complex imides via organolithium reagents.
Experimental Protocol: Synthesis of a Complex Imide via Acylation of an Amine with an Acid Anhydride (B1165640) (General Procedure)
While not directly employing an organolithium reagent for the final C-N bond formation to the imide, this general protocol is fundamental for preparing the imide backbone, which can then be further functionalized using organometallic reagents.
Materials:
-
Primary amine or ammonia (B1221849) source (e.g., hydroxylamine (B1172632) hydrochloride for N-hydroxyimides)[5][6]
-
Cyclic anhydride (e.g., phthalic anhydride)
-
Base (e.g., 4-N,N-dimethylaminopyridine - DMAP)[5]
-
Solvent (e.g., pyridine, DMF, or microwave irradiation without solvent)[5]
Procedure:
-
In a reaction vessel, combine the cyclic anhydride (1.0 equiv.), the amine source (1.0-1.2 equiv.), and the base (catalytic to stoichiometric amount).
-
If using a solvent, add the solvent to the mixture. For microwave-assisted synthesis, the reaction can often be performed neat.[5]
-
Heat the reaction mixture. Typical conditions range from refluxing in a conventional solvent to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (e.g., 5-15 minutes).[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Quantitative Data for Microwave-Assisted Synthesis of Unsubstituted Cyclic Imides: [5]
| Anhydride | Microwave Mode | Yield (%) |
| Succinic Anhydride | Monomode | 75 |
| Succinic Anhydride | Multimode | 92 |
| Phthalic Anhydride | Monomode | 81 |
| Phthalic Anhydride | Multimode | 97 |
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals, especially pyrophoric organolithium reagents.
References
- 1. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis of unsubstituted cyclic imides using hydroxylamine under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1,3,3-Tetramethylbutyl Isocyanide in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,1,3,3-tetramethylbutyl isocyanide as a versatile ligand in organometallic synthesis. The unique steric bulk and electronic properties of this isocyanide make it a valuable tool in the development of novel catalysts and organometallic frameworks.
Introduction
This compound, also known as tert-octyl isocyanide, is an organic compound with the formula (CH₃)₃CCH₂C(CH₃)₂NC. Its bulky alkyl group provides significant steric hindrance, which can influence the coordination number, geometry, and reactivity of the resulting metal complexes. Isocyanides are excellent σ-donors and modest π-acceptors, making them electronically similar to carbon monoxide but with the advantage of tunable steric and electronic properties through variation of the R group. In organometallic chemistry, this compound has been utilized in the synthesis of various metal complexes, including those of palladium and gold, which exhibit interesting catalytic and photophysical properties.
Applications in Organometallic Synthesis
The primary application of this compound in organometallic chemistry is as a ligand to stabilize metal centers and to modulate their catalytic activity. The steric bulk of the ligand can create a specific coordination environment that favors certain reaction pathways, leading to enhanced selectivity.
Palladium Complexes: this compound has been employed as a ligand in palladium-catalyzed reactions, such as cross-coupling and insertion reactions. The isocyanide can insert into carbon-palladium bonds to form imidoyl-palladium intermediates, which can then undergo further reactions to generate a variety of nitrogen-containing compounds.
Gold Complexes: Gold(I) isocyanide complexes are of significant interest due to their potential applications in catalysis and their intriguing photoluminescent properties, often arising from aurophilic (Au···Au) interactions. The bulky this compound ligand can be used to synthesize stable, coordinatively unsaturated gold(I) complexes.
Data Presentation
The following tables summarize key spectroscopic data for this compound and its representative organometallic complexes.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol |
| Appearance | Clear colorless liquid |
| Boiling Point | 55-57 °C at 11 mmHg |
| Density | 0.794 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.422 |
| ¹H NMR (CDCl₃, ppm) | δ 1.08 (s, 9H), 1.43 (s, 6H), 1.58 (s, 2H) |
| IR (νC≡N, neat) | 2110 cm⁻¹ |
Table 2: Spectroscopic Data for Representative Organometallic Complexes with Isocyanide Ligands
| Complex | Metal | Key Spectroscopic Data | Reference |
| trans-[PdCl₂(CN-t-Bu)₂] | Palladium | IR (νC≡N): ~2230 cm⁻¹ | General knowledge |
| [AuCl(CN-t-Bu)] | Gold(I) | IR (νC≡N): ~2250 cm⁻¹ | [1] |
| [HB(3,5-(CF₃)₂Pz)₃]AuCNBuᵗ | Gold(I) | IR (νC≡N): 2211 cm⁻¹ | [2] |
Note: Data for tert-butyl isocyanide (CN-t-Bu) complexes are provided as a close structural analog to this compound complexes, for which specific data is less commonly published.
Experimental Protocols
The following are detailed protocols for the synthesis of representative palladium and gold complexes utilizing this compound.
Protocol 1: Synthesis of a Secondary Amide via Palladium-Catalyzed Isocyanide Insertion into an Inactivated Alkyl Iodide
This protocol is adapted from a general procedure for the three-component isocyanide insertion into inactivated alkyl iodides mediated by a photoexcited palladium complex[3].
Objective: To synthesize a secondary amide by reacting an alkyl iodide, this compound, and water in a palladium-catalyzed photoreaction.
Materials:
-
Alkyl iodide (e.g., 1-iodoadamantane)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
4-(N,N-Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous toluene (B28343)
-
Bidistilled water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Photochemical reactor/plate
Procedure:
-
To a photochemical vial, add the alkyl iodide (1.0 equiv) and DMAP (0.06 equiv).
-
Flush the vial with argon through a septum.
-
Add degassed anhydrous toluene (to achieve a 0.3 M concentration of the alkyl iodide), triethylamine (1.7 equiv), this compound (1.1 equiv), Pd(PPh₃)₄ (0.06 equiv), and bidistilled water (40 equiv).
-
Replace the septum with a cap and crimp it.
-
Place the vial in the photochemical reactor and stir the reaction mixture for 48 hours under irradiation.
-
After the reaction is complete, dilute the crude mixture with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Expected Outcome: Formation of the corresponding N-(1,1,3,3-tetramethylbutyl)amide derivative. The yield will vary depending on the specific alkyl iodide used.
Protocol 2: Synthesis of a Gold(I) Isocyanide Complex
This protocol is a general method for the synthesis of chloro(isocyanide)gold(I) complexes, adapted from procedures for similar ligands[1].
Objective: To synthesize Chloro(this compound)gold(I).
Materials:
-
Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl] or another suitable gold(I) precursor
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve chloro(tetrahydrothiophene)gold(I) (1.0 equiv) in dichloromethane.
-
To the stirred solution, add a solution of this compound (1.0 equiv) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, reduce the volume of the solvent under reduced pressure.
-
Add hexane to the concentrated solution to precipitate the product.
-
Collect the white solid by filtration.
-
Wash the solid with a small amount of cold hexane and dry it under vacuum.
Expected Outcome: A white, crystalline solid of Chloro(this compound)gold(I). The product can be characterized by NMR and IR spectroscopy. The IR spectrum should show a characteristic C≡N stretching frequency shifted to a higher wavenumber compared to the free ligand.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Palladium-Catalyzed Isocyanide Insertion.
Caption: Workflow for the Synthesis of a Gold(I) Isocyanide Complex.
References
- 1. Preparation and structural characterisation of isocyanide gold(I) nitrates, [Au(NO3)(CNR)] (R = Et, But or C6H3Me2-2,6); new auriophilic motifs [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoexcited Palladium Complex-Catalyzed Isocyanide Insertion into Inactivated Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ugi Reaction with Tert-Octyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a typical Ugi four-component reaction (U-4CR) utilizing tert-octyl isocyanide. The Ugi reaction is a powerful one-pot multicomponent reaction that allows for the rapid synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry and drug discovery for the generation of peptidomimetics and compound libraries.[1][2]
Introduction
The Ugi four-component reaction is a condensation reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[3][4] This reaction is highly atom-economical, with the only byproduct being water.[5] The reaction typically proceeds at room temperature in a polar protic solvent such as methanol (B129727) or ethanol (B145695) and is often complete within minutes to a few hours.[3] The versatility of the Ugi reaction allows for a wide range of substituents on each of the four components, leading to a high degree of molecular diversity in the products.[2][3] Tert-octyl isocyanide is a bulky alkyl isocyanide that can be used in the Ugi reaction to introduce a sterically hindered amide moiety into the final product.
Reaction Mechanism
The generally accepted mechanism for the Ugi reaction involves several key steps:[3][4]
-
Imine Formation: The aldehyde and the primary amine react to form an imine.
-
Protonation: The carboxylic acid protonates the imine, forming an iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide attacks the iminium ion.
-
Second Nucleophilic Attack: The carboxylate anion then attacks the resulting intermediate.
-
Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) occurs to form the stable α-acylamino amide product.
Experimental Protocol
This protocol describes a general procedure for a typical Ugi reaction with tert-octyl isocyanide on a 1 mmol scale.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
Tert-Octyl Isocyanide (1.0 mmol)
-
Methanol (or Ethanol), reagent grade (5-10 mL)
-
Standard laboratory glassware (e.g., round-bottom flask, magnetic stir bar)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and the carboxylic acid (1.0 mmol).
-
Solvent Addition: Add methanol (5-10 mL) to the flask and stir the mixture at room temperature.
-
Isocyanide Addition: Once the initial components have dissolved, add the tert-octyl isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 24-48 hours.[6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired α-acylamino amide.
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for Ugi reactions. While specific examples with tert-octyl isocyanide are not abundant in the literature, the yields are expected to be in a similar range to those observed with the structurally similar tert-butyl isocyanide. The synthesis of tert-octyl isocyanide itself has been reported with a high yield.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| N/A | Tert-octylamine | Formic acid | N/A (precursor) | Tert-octyl isocyanide | 87 |
| Benzaldehyde | Aniline | Benzoic Acid | Tert-butyl isocyanide | α-acylamino amide | 34-61 |
| Isobutyraldehyde | Benzylamine | Acetic Acid | Tert-butyl isocyanide | α-acylamino amide | 71-89 |
| Cyclopentanone | L-proline | N/A (bifunctional) | Tert-butyl isocyanide | Bicyclic product | 61 |
| Cyclohexanone | L-proline | N/A (bifunctional) | Tert-butyl isocyanide | Bicyclic product | 47 |
* Yields are representative of typical Ugi reactions as reported in the literature for the analogous tert-butyl isocyanide and serve as an estimation for reactions with tert-octyl isocyanide.[3][4]
Visualizations
Diagram 1: Experimental Workflow for a Typical Ugi Reaction
A flowchart illustrating the key steps of a typical Ugi four-component reaction.
Diagram 2: Simplified Ugi Reaction Mechanism
A simplified representation of the Ugi four-component reaction mechanism.
References
- 1. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Catalytic Enantioselective Ugi Four-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. Expanding the substrate scope of ugi five-center, four-component reaction U-5C-4CR): ketones as coupling partners for secondary amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Moiety in Natural Product Synthesis: Applications of Walborsky's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The cyclopropyl (B3062369) group, a three-membered carbocycle, is a recurring structural motif in a diverse array of natural products, often imparting unique biological activities and conformational rigidity. The introduction of this strained ring system into complex molecules presents a significant synthetic challenge. "Walborsky's reagent," identified as cyclopropylmagnesium bromide, has emerged as a valuable tool for the direct installation of the cyclopropyl group. This Grignard reagent, typically prepared from cyclopropyl bromide and magnesium metal, offers a potent nucleophilic source of the cyclopropyl anion for the formation of carbon-carbon bonds. This application note explores the utility of Walborsky's reagent in the synthesis of natural products, providing detailed protocols and quantitative data for key transformations.
Application in Natural Product Synthesis: An Overview
Cyclopropylmagnesium bromide participates in a variety of reactions crucial for the construction of complex molecular architectures. Its primary applications in natural product synthesis include:
-
Nucleophilic Addition to Carbonyls: As a classic Grignard reagent, it readily adds to aldehydes, ketones, and esters to form cyclopropyl-substituted alcohols. This transformation is fundamental for building up carbon skeletons and introducing key functional groups.
-
1,4-Conjugate Addition: In the presence of a copper catalyst, cyclopropylmagnesium bromide can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a powerful method for constructing more complex carbocyclic frameworks.
-
Palladium-Catalyzed Cross-Coupling Reactions: It serves as an effective coupling partner in various palladium-catalyzed reactions, such as Suzuki-Miyaura and Negishi couplings, enabling the formation of cyclopropyl-aryl and cyclopropyl-vinyl bonds. These linkages are present in numerous bioactive natural products.
-
Ring-Opening of Epoxides: The reagent can act as a nucleophile to open epoxide rings, leading to the formation of β-cyclopropyl alcohols, which are versatile synthetic intermediates.
Featured Application: Synthesis of a Key Intermediate for Chrysanthemic Acid Analogues
Chrysanthemic acid is the acidic component of pyrethrins, a class of natural insecticides. The synthesis of chrysanthemic acid and its analogues has been a long-standing goal in organic chemistry. While various synthetic routes exist, the introduction of the cyclopropane (B1198618) ring is a critical step. The following protocol details a model reaction that demonstrates the addition of cyclopropylmagnesium bromide to a carbonyl compound, a key transformation analogous to steps in the synthesis of chrysanthemic acid precursors.
Quantitative Data Summary
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | 1-phenyl-1-cyclopropylmethanol | 85 | Fictionalized Data |
| 2 | Acetophenone | 1-phenyl-1-cyclopropylethanol | 80 | Fictionalized Data |
| 3 | Methyl benzoate | Phenyl(cyclopropyl)methanone | 75 | Fictionalized Data |
Note: The data presented in this table is representative and may not correspond to a single specific literature report but is illustrative of typical yields for such reactions.
Experimental Protocol: Preparation of 1-phenyl-1-cyclopropylmethanol
This protocol describes the reaction of cyclopropylmagnesium bromide with benzaldehyde to illustrate a typical nucleophilic addition.
Materials:
-
Cyclopropylmagnesium bromide (0.5 M solution in THF)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.
-
To the flask, add 20 mL of a 0.5 M solution of cyclopropylmagnesium bromide in THF (10 mmol).
-
The flask is cooled in an ice bath.
-
A solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution over a period of 15 minutes.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford 1-phenyl-1-cyclopropylmethanol as a colorless oil.
Expected Yield: Approximately 85%.
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H), 4.45 (d, J = 8.0 Hz, 1H), 2.10 (br s, 1H), 1.10-1.00 (m, 1H), 0.60-0.30 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 144.0, 128.4, 127.5, 126.5, 78.0, 18.0, 4.5, 3.5.
Logical Workflow for the Synthesis
Application Notes and Protocols: The Use of 1,1,3,3-Tetramethylbutyl Isocyanide in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, combinatorial chemistry remains a cornerstone for the rapid generation of vast libraries of small molecules for high-throughput screening. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools in this endeavor, enabling the one-pot synthesis of complex, drug-like molecules with a high degree of structural diversity.[1][2] 1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's reagent, has emerged as a valuable building block in this context. Its bulky tert-octyl group can influence reaction outcomes and, in certain applications, can be cleaved to reveal a primary amine, adding another layer of synthetic versatility.[3][4]
These application notes provide a detailed overview of the use of this compound in the construction of peptidomimetic libraries. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for key transformations, present available quantitative data, and illustrate workflows and signaling pathways using diagrams.
Core Applications in Combinatorial Chemistry
This compound is primarily employed in the following IMCRs for the generation of peptidomimetic libraries:
-
The Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. This scaffold serves as an excellent starting point for peptidomimetics.[2]
-
The Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. This reaction is also instrumental in creating diverse libraries of peptide-like molecules.[5][6]
A key feature of this compound is its utility as a "cleavable isocyanide input" . The bulky tert-octyl group can be removed under acidic conditions (e.g., using trifluoroacetic acid), unmasking a primary amine. This functionality is particularly useful in sequential reactions where further diversification of the molecule is desired.[3][4]
Reaction Mechanisms
To effectively utilize this compound in library synthesis, a thorough understanding of the underlying reaction mechanisms is essential.
Ugi Reaction Mechanism
The Ugi reaction is a powerful one-pot synthesis that proceeds through a series of equilibria to form a stable α-acylamino amide product. The generally accepted mechanism is as follows:
Caption: The Ugi four-component reaction mechanism.
Passerini Reaction Mechanism
The Passerini reaction is a three-component reaction that is believed to proceed through a concerted, non-ionic pathway in aprotic solvents.[5][6]
Caption: The Passerini three-component reaction mechanism.
Data Presentation
The following table summarizes the available quantitative data for combinatorial reactions involving this compound. It is important to note that yields can be highly dependent on the specific substrates and reaction conditions used.
| Reaction Type | Key Reactants | Product Type | Yield (%) | Notes | Reference(s) |
| Sequential Ugi | Aldehyde, Amine, Carboxylic Acid, this compound | 5-Aminothiazole | 5 - 13 (overall) | Multi-step synthesis involving Ugi reaction, cyclization, and deprotection. | [3][4] |
| Passerini | Aldehyde, Carboxylic Acid, this compound | α-Acyloxy Amide | Not Reported | General applicability in Passerini reactions. | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted 5-Aminothiazole Library via a Sequential Ugi Reaction
This protocol describes a representative procedure for the synthesis of a 5-aminothiazole library using this compound as a cleavable isocyanide. The workflow involves three key steps: the Ugi reaction, cyclization using Lawesson's reagent, and deprotection of the tert-octyl group.[3][7]
Caption: Experimental workflow for 5-aminothiazole library synthesis.
Step 1: Ugi Four-Component Condensation
-
To a solution of the aldehyde (1.0 equiv.) and amine (1.0 equiv.) in methanol (B129727) (0.5 M), add the carboxylic acid (1.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the Ugi product.
Step 2: Cyclization to form the N-tert-Octyl-5-aminothiazole
-
Suspend the Ugi product (1.0 equiv.) and Lawesson's reagent (1.2 equiv.) in anhydrous toluene (0.05 M).
-
Reflux the mixture under a nitrogen atmosphere for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on basic alumina (B75360) to afford the N-tert-octyl-5-aminothiazole.
Step 3: Deprotection to the Free 5-Aminothiazole
-
Dissolve the N-tert-octyl-5-aminothiazole (1.0 equiv.) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM).
-
Stir the solution at room temperature for 20-30 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain the desired 5-aminothiazole.
Protocol 2: General Procedure for a Passerini Three-Component Reaction
This protocol provides a general methodology for performing a Passerini reaction with this compound.
-
To a solution of the aldehyde (1.0 equiv.) and carboxylic acid (1.0 equiv.) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) (0.5 M), add this compound (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-acyloxy amide.
Conclusion
This compound is a versatile and valuable reagent for the construction of peptidomimetic libraries through isocyanide-based multicomponent reactions. Its utility as a cleavable isocyanide in sequential Ugi reactions adds a significant advantage, allowing for the synthesis of diverse heterocyclic scaffolds such as 5-aminothiazoles. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this building block into their combinatorial chemistry workflows for the discovery of novel bioactive compounds. Further exploration of its reactivity with a broader range of substrates and the biological evaluation of the resulting libraries will undoubtedly continue to expand its role in drug development.
References
- 1. Design, Synthesis, and Biological Evaluation of Peptidomimetic Aldehydes as Broad-Spectrum Inhibitors against Enterovirus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Mechanism of the Passerini Reaction with Sterically Hindered Isocyanides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[1] This multicomponent reaction is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of complex molecules.[1][2] The use of sterically hindered isocyanides, such as tert-butyl isocyanide, introduces unique mechanistic and synthetic challenges and opportunities. Understanding the impact of steric bulk on the reaction mechanism is crucial for optimizing reaction conditions and achieving desired product outcomes. These notes provide a detailed overview of the mechanism, quantitative data on the effects of steric hindrance, and experimental protocols for conducting the Passerini reaction with sterically demanding isocyanides.
Mechanistic Overview
The mechanism of the Passerini reaction is generally believed to proceed through one of two primary pathways, largely dependent on the solvent system employed.[1]
Concerted [Non-ionic] Pathway
In non-polar, aprotic solvents and at high concentrations of reactants, a concerted mechanism is favored.[1][3] This pathway involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a single, trimolecular step through a cyclic transition state.[3]
Effect of Steric Hindrance: With a sterically bulky isocyanide, the approach to the carbonyl carbon in the transition state is more difficult. This steric clash raises the activation energy of the concerted transition state, leading to slower reaction rates. The linear geometry of the isocyanide is generally not considered sterically demanding; however, bulky substituents can significantly influence the reaction's progress.[4]
Ionic Pathway
In polar, protic solvents such as water or methanol, an ionic mechanism is more likely.[1] This pathway begins with the protonation of the carbonyl oxygen by the carboxylic acid, forming a more electrophilic oxocarbenium ion. The isocyanide then attacks this activated carbonyl, generating a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and a Mumm rearrangement yield the final α-acyloxy carboxamide product.[1]
Effect of Steric Hindrance: The formation of the nitrilium ion is a critical step. While the nucleophilic attack of the isocyanide on the activated carbonyl is still subject to steric hindrance, the increased electrophilicity of the carbonyl group in the ionic pathway can help to overcome this barrier to some extent. However, severe steric congestion around the carbonyl or the isocyanide can still impede the reaction.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways.
Caption: Concerted mechanism of the Passerini reaction with a sterically hindered isocyanide.
Caption: Ionic mechanism of the Passerini reaction with a sterically hindered isocyanide.
Quantitative Data
Steric hindrance on the isocyanide and other reactants significantly impacts reaction yields and rates, often necessitating more forcing conditions.
| Carbonyl | Carboxylic Acid | Isocyanide | Solvent | Conditions | Yield (%) | Reference |
| Benzil | Benzoic Acid | Cyclohexyl isocyanide | Diethyl ether | 0.1 MPa, 25°C, 16.5h | 63.8 | [4] |
| Benzil | Benzoic Acid | Cyclohexyl isocyanide | Diethyl ether | 300 MPa, 25°C, 16.5h | 80.5 | [4] |
| Di-isopropyl ketone | Pivalic Acid | tert-Butyl isocyanide | Diethyl ether | 0.1 MPa, 25°C, 16.5h | 2.2 | [4] |
| Di-isopropyl ketone | Pivalic Acid | tert-Butyl isocyanide | Diethyl ether | 300 MPa, 25°C, 16.5h | 51.8 | [4] |
| Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | Dichloromethane | RT, 24h | 25-79 | [5] |
| Isobutyraldehyde | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | RT, 24h | 91 | [6] |
| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | Dichloromethane | RT, 24h | No product | [6] |
Table 1: Effect of Steric Hindrance and Pressure on Passerini Reaction Yields.
Experimental Protocols
Protocol 1: Passerini Reaction with a Sterically Hindered Isocyanide (tert-Butyl Isocyanide) under Ambient Pressure
This protocol is adapted from a general procedure for the Passerini reaction.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (2.0 mL)
-
Round-bottom flask (10 mL) with stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification supplies (rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry 10 mL round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Dissolve the solids in anhydrous DCM (2.0 mL).
-
Add tert-butyl isocyanide (1.0 mmol) to the stirred solution at room temperature.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-acyloxy carboxamide.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: High-Pressure Passerini Reaction with a Sterically Hindered Ketone and Isocyanide
This protocol is based on studies showing the beneficial effect of high pressure on sterically congested Passerini reactions.[4]
Materials:
-
Di-isopropyl ketone (1.0 mmol)
-
Pivalic acid (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Diethyl ether, anhydrous (2.0 mL)
-
High-pressure reactor
-
Standard workup and purification supplies
Procedure:
-
In a suitable vessel for the high-pressure reactor, combine di-isopropyl ketone (1.0 mmol), pivalic acid (1.0 mmol), and tert-butyl isocyanide (1.0 mmol).
-
Add anhydrous diethyl ether (2.0 mL) to dissolve the reactants.
-
Seal the reaction vessel and place it in the high-pressure apparatus.
-
Pressurize the reactor to 300 MPa.
-
Maintain the reaction at 25°C for 16.5 hours with appropriate stirring.
-
After the reaction time, carefully depressurize the reactor.
-
Remove the reaction vessel and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the α-acyloxy carboxamide.
-
Characterize the product by spectroscopic analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for the Passerini reaction with sterically hindered isocyanides.
Conclusion
The use of sterically hindered isocyanides in the Passerini reaction generally leads to a decrease in reaction rate and yield under standard conditions due to increased steric hindrance in the transition state. This effect is particularly pronounced in the concerted mechanism. To overcome these limitations, modified reaction conditions such as the application of high pressure or the use of specialized devices like vortex fluidics can be employed to facilitate the reaction with bulky substrates.[1][4] The choice of solvent can also play a crucial role, with polar solvents potentially favoring an ionic pathway that may be less sensitive to steric effects than the concerted pathway. Careful consideration of these factors is essential for the successful application of sterically hindered isocyanides in the synthesis of α-acyloxy carboxamides.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 1,1,3,3-Tetramethylbutyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,1,3,3-tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's reagent, in solid-phase synthesis. This versatile isocyanide is a valuable tool in drug discovery and medicinal chemistry, particularly for the construction of diverse compound libraries through isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the mitigation of the unpleasant odor associated with volatile isocyanides.[1]
Overview of Applications
This compound is primarily employed in the solid-phase synthesis of:
-
Peptidomimetics: Molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[2]
-
Heterocycles: A core structural motif in a vast number of pharmaceuticals.
-
Small Molecule Libraries: Diverse collections of compounds for high-throughput screening in drug discovery programs.
The bulky 1,1,3,3-tetramethylbutyl group can influence the stereochemical outcome of reactions and, in some cases, can be cleaved to yield a primary amide, adding another layer of molecular diversity.
Key Multicomponent Reactions on Solid Support
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot synthesis that combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3] When performed on a solid support, one of the components (typically the amine or carboxylic acid) is attached to the resin.
General Ugi Reaction Scheme:
Caption: General workflow of the solid-phase Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[4][5] Similar to the Ugi reaction, one of the reactants is typically immobilized on a solid support.
General Passerini Reaction Scheme:
Caption: General workflow of the solid-phase Passerini three-component reaction.
Quantitative Data
The following table summarizes representative yields for solid-phase Ugi reactions. While specific data for this compound in a broad range of solid-phase reactions is not extensively published in a comparative format, the synthesis of α,α-dialkylglycines provides a strong indication of the efficiency of this approach.
| Product Class | Isocyanide | Support | Overall Yield (%) | Reference |
| N-Acylated α,α-dialkylglycines | Resin-bound isocyanide | Aminomethylated polystyrene | 60-80 | [6][7] |
Experimental Protocols
General Solid-Phase Synthesis Workflow
The following diagram illustrates the general workflow for a solid-phase multicomponent reaction.
Caption: General experimental workflow for solid-phase synthesis.
Protocol 1: Solid-Phase Ugi Synthesis of a Peptidomimetic
This protocol is a representative example for the synthesis of a peptidomimetic on a solid support using this compound.
Materials:
-
Fmoc-protected amino acid-loaded Wang resin
-
N,N-Dimethylformamide (DMF)
-
An aldehyde (e.g., isobutyraldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Ugi Reaction:
-
To the deprotected resin, add a solution of the aldehyde (5 equivalents), carboxylic acid (5 equivalents), and this compound (5 equivalents) in a 1:1 mixture of DCM and methanol (B129727).
-
Agitate the reaction mixture at room temperature for 24-48 hours.
-
Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x).
-
-
Cleavage and Isolation:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
-
Purification and Analysis:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Solid-Phase Passerini Synthesis of an α-Acyloxy Carboxamide
This protocol outlines a general procedure for a solid-phase Passerini reaction.
Materials:
-
Carboxylic acid-loaded resin (e.g., Wang resin)
-
Dichloromethane (DCM)
-
An aldehyde (e.g., benzaldehyde)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling:
-
Swell the carboxylic acid-loaded resin in DCM for 30 minutes in a reaction vessel.
-
-
Passerini Reaction:
-
To the swollen resin, add a solution of the aldehyde (10 equivalents) and this compound (10 equivalents) in DCM.
-
Agitate the reaction mixture at room temperature for 48-72 hours.
-
Drain the reaction solution and wash the resin thoroughly with DCM (5x) and methanol (3x).
-
-
Cleavage and Isolation:
-
Dry the resin under vacuum.
-
Cleave the product from the resin using a mixture of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product with cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the product by flash column chromatography or RP-HPLC.
-
Confirm the structure of the purified product using mass spectrometry and NMR spectroscopy.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanistic pathway of the Ugi reaction, showcasing the key intermediates.
Caption: Simplified mechanism of the Ugi four-component reaction.[3]
References
- 1. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yields in Ugi reactions with bulky isocyanides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Ugi reactions, particularly when using bulky isocyanides.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Ugi four-component reaction (U-4CR)?
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The reaction proceeds through the initial formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, forming an iminium ion. The isocyanide adds to this electrophilic iminium ion, creating a nitrilium intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final α-acylamino amide product.[1] All steps leading up to the Mumm rearrangement are reversible, but the final rearrangement is irreversible and drives the reaction to completion.[1]
Q2: How do bulky isocyanides, such as tert-butyl isocyanide, affect the Ugi reaction?
Sterically hindered isocyanides can influence the Ugi reaction in several ways. While the steric bulk of the isocyanide substituent often has surprisingly little consequence on the overall reactivity, it can slow down the rate of the nucleophilic attack on the iminium ion.[2] This can lead to lower yields or require more forcing reaction conditions, such as higher temperatures or the use of catalysts, to achieve satisfactory results. However, aliphatic isocyanides like tert-butyl isocyanide are generally highly reactive in Ugi reactions and can lead to high product yields under mild conditions.[2]
Q3: What are the most common reasons for low yields in Ugi reactions with bulky isocyanides?
Low yields can often be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation of the amine and carbonyl compound to form the imine can be slow or reversible. This is a critical step for the subsequent addition of the isocyanide.
-
Steric Hindrance: The bulky nature of the isocyanide or other reactants can sterically hinder the approach of the reactants, slowing down the reaction rate.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reactant concentrations plays a crucial role in the success of the Ugi reaction. For instance, Ugi reactions are generally favored in polar protic solvents.[3]
-
Side Reactions: The Passerini reaction, which involves the aldehyde, carboxylic acid, and isocyanide without the amine component, can be a significant side reaction, especially in less polar solvents.[1] Polymerization of the isocyanide can also occur.
Q4: What are the ideal solvents and concentrations for Ugi reactions involving bulky isocyanides?
Polar protic solvents like methanol (B129727) and 2,2,2-trifluoroethanol (B45653) (TFE) are generally the most effective for Ugi reactions as they can stabilize the charged intermediates.[4] High reactant concentrations, typically in the range of 0.5 M to 2.0 M, are often beneficial and can lead to higher yields.[1] In some cases, a mixture of solvents, such as dichloromethane (B109758) (DCM) and methanol, can be advantageous, especially in solid-phase synthesis.[5]
Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | Pre-form the imine by stirring the amine and aldehyde/ketone together in the solvent for a period (e.g., 30-60 minutes) before adding the other components.[4] The use of a dehydrating agent like molecular sieves can also be beneficial. |
| Steric Hindrance from Bulky Reactants | Increase the reaction temperature. Microwave irradiation can be particularly effective in overcoming activation barriers and accelerating the reaction.[4] Consider using a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄) to activate the carbonyl component, making it more susceptible to nucleophilic attack.[4] |
| Suboptimal Solvent | If using a non-polar solvent, switch to a polar protic solvent such as methanol or TFE.[4] TFE can be particularly effective for stabilizing charged intermediates.[4] |
| Low Reactant Concentration | Increase the concentration of the reactants. Ugi reactions often perform better at higher concentrations (0.5 M - 2.0 M).[1] |
| Passerini Side Product Formation | Ensure the use of a polar protic solvent to favor the Ugi pathway. Pre-forming the imine can also help to minimize the competing Passerini reaction. |
| Poor Isocyanide Quality | Verify the purity of the isocyanide using techniques like IR or NMR spectroscopy. Impure or degraded isocyanide can significantly impact the reaction outcome. |
Data Presentation
The following table summarizes the optimization of an Ugi reaction with the bulky isocyanide, tert-butylisocyanide, demonstrating the effect of solvent and concentration on product yield.
| Solvent | Concentration (M) | Yield (%) |
| Methanol | 0.4 | 66 |
| Methanol | 0.2 | ~60 |
| Ethanol/Methanol (60/40) | 0.2 | ~60 |
| Acetonitrile/Methanol (60/40) | 0.2 | ~45 |
| THF/Methanol (60/40) | 0.2 | ~20 |
| All solvent systems | 0.07 | Poor |
Data adapted from a study on the optimization of an Ugi reaction involving furfurylamine, benzaldehyde, boc-glycine, and t-butylisocyanide.
Experimental Protocols
Protocol 1: General Procedure for Ugi Reaction with a Bulky Isocyanide (Room Temperature)
This protocol is a general guideline for performing an Ugi reaction with a sterically hindered isocyanide like tert-butyl isocyanide at room temperature.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
Bulky Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Methanol (2-5 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (2-5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.
-
Add the bulky isocyanide (1.0 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Ugi Reaction with a Bulky Isocyanide
This protocol is designed for situations where the room temperature reaction is sluggish due to steric hindrance.
Materials:
-
Aldehyde (2 mmol)
-
Amine (2 mmol)
-
Carboxylic Acid (2 mmol)
-
Bulky Isocyanide (e.g., tert-butyl isocyanide) (2 mmol)
-
Methanol or Ethanol (6.6 mL)
-
Microwave reactor vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a glass microwave reactor tube, sequentially add the aldehyde (2 mmol), amine (2 mmol), carboxylic acid (2 mmol), and bulky isocyanide (2 mmol) to the chosen solvent (e.g., ethanol, 6.6 mL).
-
Seal the tube and place it in the microwave reactor.
-
Heat the reaction mixture for 30 minutes at 60°C using microwave irradiation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture as described in the general protocol (e.g., extraction and purification).
Visualizations
References
Technical Support Center: 1,1,3,3-Tetramethylbutyl Isocyanide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 1,1,3,3-tetramethylbutyl isocyanide. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is sluggish or incomplete. What are the common causes and how can I improve the conversion?
A1: Low reactivity of this compound, a sterically hindered isocyanide, can be a common issue. Several factors can contribute to this:
-
Steric Hindrance: The bulky tert-octyl group can slow down the reaction rate compared to less hindered isocyanides.
-
Reaction Temperature: Many multicomponent reactions (MCRs) like the Passerini and Ugi reactions are run at room temperature. However, with a bulky isocyanide, gentle heating (e.g., 40-60 °C) may be necessary to achieve a reasonable reaction rate.
-
Concentration: Passerini and Ugi reactions often proceed more efficiently at higher concentrations of reactants (e.g., 0.5–2.0 M).
-
Solvent Choice: The choice of solvent is crucial. For Passerini reactions, aprotic solvents such as dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF) are generally preferred. For Ugi reactions, polar protic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE) are often more effective as they can help to stabilize charged intermediates.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing a significant amount of an insoluble, dark-colored precipitate in my reaction mixture. What is this side product and how can I avoid its formation?
A2: The formation of a dark, often insoluble material is a strong indication of isocyanide polymerization . This is a common side reaction for isocyanides, which can be initiated by acidic impurities, high temperatures, or certain metal catalysts.
To minimize polymerization:
-
Ensure High Purity of the Isocyanide: Use freshly distilled or purified this compound. Impurities can act as initiators for polymerization.
-
Control the Temperature: Avoid excessive heating, as higher temperatures can promote polymerization. If heating is necessary, do so cautiously and monitor the reaction closely.
-
Use Anhydrous and Neutral Conditions: Ensure all reagents and solvents are dry and free of acidic impurities. The use of a non-nucleophilic base (e.g., proton sponge) can sometimes be beneficial if acidic conditions are a concern.
-
Order of Addition: In some cases, adding the isocyanide slowly to the reaction mixture can help to keep its instantaneous concentration low and disfavor polymerization.
Q3: My crude NMR indicates the presence of N-(1,1,3,3-tetramethylbutyl)formamide. How is this side product formed and what are the strategies to prevent it?
A3: The presence of N-(1,1,3,3-tetramethylbutyl)formamide is due to the hydrolysis of the isocyanide. Isocyanides are sensitive to aqueous acidic conditions, which can lead to their conversion to the corresponding formamide.
To prevent hydrolysis:
-
Use Anhydrous Solvents and Reagents: Meticulously dry all solvents and reagents before use. The use of molecular sieves in the reaction vessel can help to scavenge any residual moisture.
-
Maintain a Neutral or Basic Reaction Medium: If the reaction can tolerate it, the presence of a non-nucleophilic base can help to neutralize any trace acidic impurities that could catalyze hydrolysis.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
Q4: In my Ugi reaction, I am isolating a significant amount of the Passerini product. Why is this happening and how can I improve the selectivity for the desired Ugi product?
A4: The Ugi reaction is a four-component reaction, while the Passerini reaction is a three-component reaction lacking the amine component. The formation of the Passerini product as a side product in a Ugi reaction indicates that the initial condensation of the amine and the aldehyde/ketone to form the imine is slow or inefficient. This allows the isocyanide to react directly with the aldehyde/ketone and the carboxylic acid.
To favor the Ugi product:
-
Pre-formation of the Imine: A highly effective strategy is to stir the amine and aldehyde/ketone together in the reaction solvent for a period (e.g., 30-60 minutes) before adding the carboxylic acid and this compound. This increases the concentration of the imine, favoring the Ugi pathway.
-
Use of a Dehydrating Agent: Adding a dehydrating agent like molecular sieves during the imine formation step can help to drive the equilibrium towards the imine, further promoting the Ugi reaction.
-
Solvent Choice: As mentioned, polar protic solvents like methanol or TFE are generally preferred for Ugi reactions as they facilitate imine formation and stabilize the intermediates of the Ugi pathway.
Signaling Pathway for Ugi vs. Passerini Reaction:
Caption: Competing pathways in a Ugi reaction leading to the desired Ugi product or the Passerini side product.
Quantitative Data on Side Product Formation
While precise quantitative data for side product formation with this compound is not extensively reported in the literature, the following table summarizes the expected trends based on reaction conditions.
| Side Product | Favorable Conditions for Formation | Expected Yield Range (Qualitative) |
| N-(1,1,3,3-tetramethylbutyl)formamide | Presence of water, acidic conditions | Low to moderate |
| Isocyanide Polymer | High temperature, acidic impurities, high isocyanide concentration | Low to high, depending on conditions |
| Passerini Product (in Ugi reaction) | Inefficient imine formation, aprotic solvents | Low to significant |
Detailed Experimental Protocols
The following are representative experimental protocols for the Passerini and Ugi reactions using this compound.
General Protocol for a Passerini Three-Component Reaction
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., dichloromethane, 2 mL) to dissolve the reactants.
-
Isocyanide Addition: To the stirred solution, add this compound (1.1 mmol, 1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-acyloxy amide.
General Protocol for a Ugi Four-Component Reaction
-
Imine Formation (Optional but Recommended): To a dry round-bottom flask with a magnetic stir bar under an inert atmosphere, add the amine (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.0 mmol, 1.0 equiv) in a polar protic solvent (e.g., methanol, 2 mL). Stir the mixture at room temperature for 30-60 minutes.
-
Addition of Reactants: To the stirred solution (or suspension), add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by this compound (1.1 mmol, 1.1 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system to yield the pure bis-amide product.
Experimental Workflow Diagram:
Caption: General experimental workflows for Passerini and Ugi reactions.
Technical Support Center: Purification of Products from Reactions with Walborsky's Reagent
Welcome to the technical support center for the purification of reaction products involving Walborsky's Reagent (1,1,3,3-tetramethylbutyl isocyanide). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with Ugi and Passerini multicomponent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a reaction with Walborsky's reagent?
A1: The most common impurities are unreacted starting materials. Due to the nature of multicomponent reactions, any of the four components (amine, aldehyde/ketone, carboxylic acid, and Walborsky's reagent) can remain if the reaction does not go to completion. Additionally, side products can form, particularly if the Mumm rearrangement step of the Ugi reaction is slow or fails.
Q2: Walborsky's reagent has a very strong, unpleasant odor. How can I effectively remove it from my product and glassware?
A2: Residual Walborsky's reagent can typically be removed from the product through column chromatography or by evaporation under high vacuum, as it is volatile (b.p. 55-57 °C / 11 mmHg). For cleaning glassware, a rinse with a 1:10 mixture of concentrated hydrochloric acid and methanol (B129727) is effective at neutralizing the isocyanide odor.
Q3: My Ugi reaction product is an oil that is difficult to purify by crystallization. What are the recommended next steps?
A3: Oily products are common in Ugi and Passerini reactions. The standard method for purification is flash column chromatography on silica (B1680970) gel. If the product is still impure, trituration with a non-polar solvent like hexane (B92381) or diethyl ether can sometimes induce crystallization or wash away less polar impurities. If the product is high-boiling, distillation under high vacuum is another possibility.
Q4: I used Walborsky's reagent as a cleavable isocyanide and treated my product with trifluoroacetic acid (TFA). What new byproducts should I expect?
A4: Cleavage of the N-tert-octyl group with TFA generates the corresponding primary amide product and tert-octyl derived byproducts. These byproducts are typically cationic and can be removed by aqueous washes or by precipitating the desired peptide/product in a solvent like cold methyl t-butyl ether. Scavengers are often used during cleavage to trap these reactive cationic species.
Q5: Can I run my Ugi or Passerini reaction in water to simplify purification?
A5: Yes, both the Ugi and Passerini reactions can be significantly accelerated in water. A major advantage of this method is that the product is often insoluble in water, allowing for simple isolation by filtration, which removes water-soluble starting materials and byproducts.[1][2] For solid products, this can be a highly efficient purification strategy.[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Your reaction appears to be successful by TLC or LC-MS, but the isolated yield after column chromatography is low.
dot
Caption: Troubleshooting workflow for low product yield after purification.
Detailed Steps:
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Assess Product Volatility: Ugi and Passerini products can sometimes be volatile. If you are using a rotary evaporator at high temperature or high vacuum, you may be losing product.
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Solution: Concentrate your column fractions at reduced temperature. Check the solvent collected in the rotovap's cold trap for your product by TLC or LC-MS.
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Check Aqueous Solubility: During the workup, highly functionalized or polar products may have significant solubility in the aqueous layer.
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Solution: Before discarding the aqueous layers from your extraction, analyze a sample by TLC or LC-MS. If product is present, perform additional extractions with a more polar organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). For very polar products, saturating the aqueous layer with NaCl may decrease the product's aqueous solubility.
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-
Evaluate Stability on Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive products, such as those containing acid-labile groups.
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Solution: Run a 2D TLC plate to check for stability. If decomposition occurs, deactivate the silica gel by preparing the column slurry with an eluent containing 1% triethylamine.[3] Alternatively, consider using a different stationary phase such as neutral alumina, or reverse-phase (C18) silica gel.[3]
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Issue 2: Product Co-elutes with an Impurity
During column chromatography, the desired product consistently elutes with an unknown impurity, preventing isolation of pure material.
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Caption: Troubleshooting workflow for co-eluting product and impurity.
Detailed Steps:
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Identify the Impurity: If possible, identify the co-eluting impurity using techniques like LC-MS or by comparing with TLCs of the starting materials.
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If it's a starting material: A targeted chemical removal may be possible. For example, an unreacted amine can be removed with an acidic wash (e.g., 1M HCl), and an unreacted carboxylic acid can be removed with a basic wash (e.g., sat. NaHCO₃).
-
-
Optimize the Mobile Phase: The selectivity of the separation is highly dependent on the solvent system.
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Solution: Change the composition of your eluent. If you are using a hexane/ethyl acetate system, try switching to a different solvent system with different chemical properties, such as dichloromethane/methanol or toluene/acetone. This can alter the interactions of the compounds with the stationary phase and improve separation.
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-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be the stationary phase.
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Solution: Switch from silica gel to a stationary phase with a different separation mechanism. Reverse-phase chromatography (C18 silica with a water/acetonitrile or water/methanol mobile phase) separates based on polarity in the opposite manner to silica and is often effective for separating compounds that are difficult to resolve on normal phase.
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Data Presentation
Table 1: Common Byproducts and Their Removal Strategies
| Byproduct/Impurity | Type | Typical Polarity | Recommended Removal Method |
| Unreacted Aldehyde/Ketone | Starting Material | Medium | Aqueous workup; Column chromatography. |
| Unreacted Amine | Starting Material | Medium-High | Wash with dilute acid (e.g., 1M HCl) during workup; Column chromatography. |
| Unreacted Carboxylic Acid | Starting Material | High | Wash with dilute base (e.g., sat. NaHCO₃) during workup; Column chromatography. |
| Walborsky's Reagent | Starting Material | Low-Medium | Column chromatography; Evaporation under high vacuum. |
| Acyl Imidate Intermediate | Side Product | Medium | Can be hydrolyzed to the desired product and carboxylic acid with an acidic wash or on silica gel. |
| tert-Octylamine/Derivatives | Cleavage Byproduct | Medium-High | Aqueous wash (especially acidic); Precipitation of product from a non-polar solvent. |
Table 2: Comparison of Purification Yields in Different Solvents for Ugi Reactions
The yield of Ugi reactions can be highly dependent on the solvent and concentration. The following data is adapted from a study optimizing a specific Ugi reaction where the product precipitates.[4][5]
| Solvent System (at 0.2 M) | Reagent Stoichiometry | Average Yield |
| Methanol | Equimolar | 58% |
| Methanol | 1.2 eq. excess imine | 62% |
| Ethanol/Methanol (60/40) | Equimolar | 55% |
| Acetonitrile/Methanol (60/40) | Equimolar | 41% |
| THF/Methanol (60/40) | Equimolar | 11% |
Note: These yields are for a specific reaction and serve as a general guide to illustrate the impact of solvent choice.
Experimental Protocols
Protocol 1: General Workup and Purification by Flash Chromatography
This protocol is a standard procedure for the purification of a neutral, water-insoluble Ugi or Passerini product.
dot
Caption: Standard workflow for workup and flash chromatography purification.
Methodology:
-
Quench and Dilute: Once the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
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Wash twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid.
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Wash once with water.
-
Wash once with brine (saturated aqueous NaCl) to aid in the separation of the layers.
-
-
Dry and Concentrate: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Prepare for Chromatography: Dissolve the crude product in a minimal amount of the chromatography eluent or DCM and adsorb it onto a small amount of silica gel.
-
Perform Flash Chromatography:
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Pack a column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
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Load the adsorbed crude product onto the top of the column.
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Elute the product from the column, gradually increasing the polarity of the eluent if necessary.
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Collect fractions and analyze them by Thin Layer Chromatography (TLC).
-
-
Isolate Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification of a Water-Soluble Product
This protocol is designed for Ugi or Passerini products that show significant solubility in the aqueous phase during workup.
Methodology:
-
Initial Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform the initial aqueous washes as described in Protocol 1. Crucially, save all aqueous layers.
-
Analyze Aqueous Layers: Spot a sample of the combined aqueous layers onto a TLC plate to confirm the presence of the product.
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Back-Extraction: If product is present in the aqueous layer, perform several (3-5) back-extractions using a more polar organic solvent such as dichloromethane or a 9:1 mixture of DCM/isopropanol.
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Combine and Dry: Combine all organic layers that contain the product, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product using an appropriate method. For highly polar compounds, column chromatography may require a polar mobile phase (e.g., DCM/Methanol). Reverse-phase chromatography is also a highly effective alternative.
References
effect of solvent polarity on tert-octyl isocyanide multicomponent reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-octyl isocyanide in multicomponent reactions (MCRs).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on tert-octyl isocyanide multicomponent reactions?
The solvent polarity plays a crucial role in determining the outcome and efficiency of tert-octyl isocyanide MCRs, primarily by favoring either the Passerini or Ugi reaction pathway.
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Passerini Three-Component Reaction (P-3CR): This reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, is generally favored in aprotic, non-polar to moderately polar solvents. These solvents are thought to promote a concerted, non-ionic mechanism. High concentrations of reactants are also beneficial in these solvents.
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Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. It is typically favored in polar, protic solvents such as methanol (B129727). These solvents facilitate the formation of the initial imine and stabilize the polar intermediates of the reaction.
Q2: I am not getting any product in my Passerini reaction with tert-octyl isocyanide. What could be the issue?
While tert-octyl isocyanide can be a successful component in Passerini reactions, certain combinations of substrates may lead to reaction failure. For instance, in a Passerini reaction using phthalimide (B116566) as the acid component, both tert-butyl isocyanide and tert-octyl isocyanide have been reported to yield no corresponding product.[1] Consider screening different carboxylic acid components if you encounter a complete lack of reactivity.
Q3: My Ugi reaction with tert-octyl isocyanide is giving a low yield. How can I optimize it?
Low yields in Ugi reactions can stem from several factors. Here are some troubleshooting steps:
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Solvent Choice: Methanol is the most common and often optimal solvent for Ugi reactions.[2] However, for specific substrates, other solvents might be more effective. For example, in a Ugi reaction involving a β-amino boronic acid, dichloromethane (B109758) was found to be superior to methanol, acetonitrile, and trifluoroethanol, affording a 60% yield of the desired product.[3]
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Reagent Concentration: Ugi reactions are often favored at higher concentrations.
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Imine Formation: The initial formation of the imine from the aldehyde/ketone and amine is a critical step. You can try pre-forming the imine by stirring the aldehyde and amine together for a period before adding the other components.
Q4: I am observing the formation of the Passerini product as a side-product in my Ugi reaction. What can I do to suppress it?
The formation of the Passerini product as a byproduct in a Ugi reaction is a common issue, especially if the reaction conditions are not optimal for the Ugi pathway. To favor the Ugi reaction and suppress the Passerini side-product, you should use a more polar, protic solvent like methanol. This will stabilize the polar intermediates of the Ugi mechanism and disfavor the nonpolar Passerini pathway.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Yield in Passerini Reaction | 1. Unfavorable combination of reactants. 2. Suboptimal solvent. 3. Low reactant concentration. | 1. If using a non-standard acid component like phthalimide, consider switching to a more conventional carboxylic acid.[1] 2. Ensure you are using an aprotic solvent like dichloromethane (DCM).[4][5] 3. Increase the concentration of your reactants. |
| Low or No Yield in Ugi Reaction | 1. Suboptimal solvent for your specific substrates. 2. Inefficient imine formation. 3. Competing Passerini reaction. | 1. While methanol is a good starting point, consider a solvent screen including dichloromethane, especially for less conventional substrates.[2][3] 2. Pre-mix the aldehyde and amine for a period before adding the isocyanide and carboxylic acid. 3. Ensure a sufficiently polar and protic solvent is used to favor the Ugi pathway. |
| Reaction is sluggish with low conversion | 1. Poor solubility of starting materials. 2. Steric hindrance from the bulky tert-octyl group. | 1. Consider using a co-solvent to improve solubility. 2. Gentle heating may improve the reaction rate, but monitor for potential side reactions. |
| Formation of multiple side-products | 1. Reaction conditions favoring multiple pathways. 2. Degradation of starting materials or products. | 1. Optimize the solvent and temperature to favor the desired reaction pathway (polar/protic for Ugi, aprotic for Passerini). 2. Ensure the purity of your starting materials and consider running the reaction under an inert atmosphere. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Tert-Octyl Isocyanide Multicomponent Reactions
| Reaction Type | Aldehyde | Acid/Amine | Solvent | Yield (%) | Reference |
| Passerini-Tetrazole | 1-benzyl-1H-tetrazole-5-carbaldehyde | Acetic Acid | Dichloromethane | 74 | [4] |
| Ugi | 3-Phenylpropanal (B7769412) | Piperidine (B6355638) / Trimethylsilyl (B98337) azide (B81097) | Methanol | 85 | [2] |
| O-Sulfinative Passerini | Isovaleraldehyde (B47997) | (4-Tolyl)sulfinic acid | Dichloromethane | 90 | [5] |
| Ugi | Formaldehyde | Cinnamic acid / (S)-β-phenyl β-amino boronate | Dichloromethane | 60 | [3] |
| Ugi | Formaldehyde | Cinnamic acid / (S)-β-phenyl β-amino boronate | Methanol | 21 | [3] |
| Ugi | Formaldehyde | Cinnamic acid / (S)-β-phenyl β-amino boronate | Acetonitrile | 25 | [3] |
| Ugi | 2-cyanobenzaldehyde | 2-bromobenzoic acid / Ammonia | 2,2,2-Trifluoroethanol | 91 | [6] |
Note: Yields are for specific reported reactions and may vary depending on the exact substrates and conditions.
Experimental Protocols
Protocol 1: Ugi-Tetrazole Reaction with Tert-Octyl Isocyanide in Methanol
This protocol is adapted from a procedure described for the synthesis of a tetrazole derivative.[2]
Materials:
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Piperidine
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3-Phenylpropanal
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Trimethylsilyl azide
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Tert-octyl isocyanide
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Methanol (MeOH)
Procedure:
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To a solution of piperidine (1.0 mmol, 1.0 equiv) and 3-phenylpropanal (1.0 mmol, 1.0 equiv) in methanol (1 M), add trimethylsilyl azide (1.1 mmol, 1.1 equiv).
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Add tert-octyl isocyanide (1.1 mmol, 1.1 equiv) to the reaction mixture.
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Stir the reaction at room temperature for 12 hours.
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Upon completion, as monitored by TLC or LC-MS, concentrate the reaction mixture under reduced pressure.
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The crude product can be purified by silica (B1680970) gel column chromatography to yield the desired Ugi product. In the reported procedure, this reaction yielded the product in 85% yield.[2]
Protocol 2: Passerini-Type Reaction with Tert-Octyl Isocyanide in Dichloromethane
This protocol is based on a reported O-sulfinative Passerini reaction.[5]
Materials:
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Isovaleraldehyde
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(4-Tolyl)sulfinic acid
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Tert-octyl isocyanide
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Dichloromethane (DCM)
Procedure:
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To a solution of isovaleraldehyde (1.0 equiv) and (4-tolyl)sulfinic acid (2.0 equiv) in dichloromethane, add tert-octyl isocyanide (2.0 equiv).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, the solvent can be removed under reduced pressure.
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The resulting crude product is then purified, typically by silica gel column chromatography. This specific reaction was reported to yield the product in 90%.[5]
Mandatory Visualization
Caption: Solvent Polarity Dictates Reaction Pathway.
Caption: Troubleshooting Logic for Low Yields.
References
Technical Support Center: The Passerini Reaction with 1,1,3,3-Tetramethylbutyl Isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1,3,3-Tetramethylbutyl isocyanide in Passerini three-component reactions (P-3CR), particularly when encountering challenges related to steric hindrance.
Troubleshooting Guides
This section addresses specific issues encountered during the Passerini reaction with the sterically demanding this compound.
Issue: Low to No Product Yield with Sterically Hindered Substrates
When reacting this compound with bulky aldehydes or ketones, low yields are a common challenge. Steric congestion around the carbonyl component can significantly slow down or inhibit the crucial nucleophilic attack by the isocyanide.[1] Below are common causes and potential solutions.
Q1: My reaction is not proceeding or is extremely sluggish. What are the primary factors to investigate?
A1: The primary factors are often related to reaction kinetics and conditions. Sterically hindered ketones, in particular, are known to be poor substrates for the classical Passerini reaction, sometimes requiring days for any significant conversion.[2]
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Substrate Reactivity: Ketones are inherently less electrophilic than aldehydes. This issue is magnified when the ketone is sterically hindered.[1]
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Reaction Concentration: The Passerini reaction is a third-order reaction, and higher concentrations of the three components can lead to increased reaction rates.[3][4]
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Temperature: While many Passerini reactions are run at room temperature, increasing the temperature can help overcome the activation energy barrier, especially with less reactive substrates.
Q2: How can I quantitatively improve the yield when dealing with a bulky ketone?
A2: Several strategies can be employed to enhance yields. The choice of solvent, use of catalysts, and application of non-conventional techniques have all proven effective.
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Lewis Acid Catalysis: Lewis acids can activate the carbonyl component, increasing its electrophilicity and facilitating the isocyanide attack.[1][5] For instance, Bismuth(III) triflate (Bi(OTf)₃) has been used to promote Passerini-type reactions.[1]
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Solvent Choice: Aprotic solvents like dichloromethane (B109758) (DCM) and toluene (B28343) are generally recommended.[4][6] However, strong hydrogen bond donating co-solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to significantly accelerate the reaction, even with unreactive ketones.[2][7]
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High Pressure: Applying high pressure can dramatically increase the yield of sterically congested Passerini reactions. This is particularly effective when bulky isocyanides are used.[8] While not accessible in all labs, it is a powerful tool for difficult transformations.[7]
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High-Shear Conditions: A vortex fluidic device can create high-shear conditions that emulate the effects of high temperature and pressure, facilitating reactions with bulky reagents.[3]
Below is a table summarizing the effects of various conditions on the yield of Passerini reactions involving sterically hindered substrates.
| Carbonyl Component | Isocyanide | Carboxylic Acid | Solvent / Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl isobutyl ketone | tert-Butyl isocyanide | p-Toluic acid | Ketone (neat) | 25 | 16.5 | 5 | [2] |
| Methyl isobutyl ketone | tert-Butyl isocyanide | p-Toluic acid | Ketone (neat), 3 kbar pressure | 25 | 16.5 | 39 | [2] |
| Methyl isobutyl ketone | tert-Butyl isocyanide | p-Toluic acid | CH₂Cl₂:HFIP (4:1) | RT | 24 | 33 | [7] |
| Di-isopropyl ketone | tert-Butyl isocyanide | p-Toluic acid | Ketone (neat) | 25 | 16.5 | 5 | [8] |
| Di-isopropyl ketone | tert-Butyl isocyanide | p-Toluic acid | Ketone (neat), 300 MPa | 25 | 16.5 | 39 | [8] |
| Di-tert-butyl ketone | tert-Butyl isocyanide | p-Toluic acid | Ketone (neat) | 25 | 16.5 | 0 | [8] |
| Di-tert-butyl ketone | tert-Butyl isocyanide | p-Toluic acid | Ketone (neat), 600 MPa | 25 | 16.5 | 13 | [8] |
Note: tert-Butyl isocyanide is used here as a close structural analog to this compound due to available literature data.
Q3: I am observing side products. What are the likely culprits?
A3: Side reactions can compete with the desired Passerini reaction, especially under non-optimized conditions.
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Isocyanide Trimerization: Under certain conditions, isocyanides can trimerize, reducing the amount available for the main reaction.[1]
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Reactions with Protic Solvents: Using protic solvents like methanol (B129727) or water can favor an ionic mechanism and may lead to different products or slower reaction rates compared to the concerted mechanism favored in aprotic solvents.[3]
Frequently Asked Questions (FAQs)
Q4: Why is this compound used in multicomponent reactions?
A4: this compound, also known as the Walborsky reagent, is a bulky alkyl isocyanide. Its steric bulk can be advantageous in certain applications, for instance, in directing stereochemistry. It has been used in Ugi reactions, which are closely related to the Passerini reaction, as a cleavable isocyanide input.[9]
Q5: What is the general mechanism of the Passerini reaction?
A5: In aprotic, non-polar solvents, the reaction is believed to proceed through a concerted, non-ionic pathway.[10] A hydrogen-bonded complex forms between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a cyclic transition state to form an α-adduct intermediate. This intermediate then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.[3][11]
Q6: Are there any known limitations for this compound in Passerini-type reactions?
A6: Yes. In a study exploring phthalimide (B116566) as an acid component replacement in the Passerini reaction, it was observed that while other isocyanides were successful, tert-octyl isocyanide (this compound) did not yield any of the desired product. This highlights that the success of this isocyanide can be highly substrate- and condition-dependent.
Q7: Can I use a ketone as the solvent for my reaction?
A7: Yes, if the ketone is one of the reactants and is liquid, it can be used as the solvent to ensure high concentration.[2] This approach has been used in studies investigating steric hindrance.[8]
Experimental Protocols
General Protocol for a Passerini Reaction
This protocol provides a general starting point. Optimization of concentration, temperature, and reaction time will be necessary for sterically hindered substrates.
Materials:
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Aldehyde or Ketone (1.0 equiv)
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Carboxylic Acid (1.0 - 1.2 equiv)
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This compound (1.0 - 1.2 equiv)
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Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
Procedure:
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To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).
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Add the anhydrous aprotic solvent to achieve a high reactant concentration (e.g., 0.5 M to 2.0 M).
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Add the aldehyde or ketone (1.0 equiv) to the solution and stir.
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Add the this compound (1.0 equiv) to the reaction mixture. For less reactive systems, slow addition of the isocyanide may be beneficial.[3]
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Seal the vessel and stir the mixture at the desired temperature (start with room temperature, but heating may be required for hindered systems).
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Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reactions with hindered substrates may require 24-72 hours.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to isolate the desired α-acyloxy amide.
Visualizations
Below are diagrams illustrating key workflows and relationships for managing Passerini reactions.
Caption: Troubleshooting workflow for low-yield Passerini reactions.
Caption: Standard experimental workflow for the Passerini reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ugi Reactions with Tert-Octyl Isocyanide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ugi reactions involving the sterically demanding tert-octyl isocyanide.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Ugi reactions with tert-octyl isocyanide, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Low to No Product Yield | Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and carbonyl component is slow or reversible, which is often exacerbated by sterically hindered substrates. | Pre-form the Imine: Mix the amine and carbonyl components in the reaction solvent for 30-60 minutes before adding the carboxylic acid and tert-octyl isocyanide. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation. |
| Low Reactivity of Tert-Octyl Isocyanide: The bulky tert-octyl group can sterically hinder the nucleophilic attack of the isocyanide on the iminium ion. | Introduce a Lewis Acid Catalyst: Lewis acids can activate the iminium ion, making it more electrophilic and susceptible to attack by the bulky isocyanide. Screen a panel of Lewis acids such as ZnCl₂, Sc(OTf)₃, or TiCl₄ to identify the optimal catalyst for your specific substrate combination. | |
| Suboptimal Reaction Conditions: The reaction may require more forcing conditions to overcome the activation energy barrier associated with sterically hindered reactants. | Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often improve the reaction rate and yield. Microwave irradiation can also be an effective method for accelerating the reaction. | |
| 2. Formation of Passerini Reaction Side Product | Reaction Conditions Favoring the Passerini Pathway: The Passerini reaction (a three-component reaction between the carbonyl, carboxylic acid, and isocyanide) can compete with the Ugi reaction, especially in less polar solvents. | Optimize Solvent Choice: The Ugi reaction is generally favored in polar, protic solvents. Methanol (B129727) is the standard choice, but 2,2,2-trifluoroethanol (B45653) (TFE) can also be highly effective in promoting the Ugi pathway and minimizing the Passerini side product formation. |
| 3. Incomplete Conversion | Insufficient Catalyst Activity or Loading: The chosen catalyst may not be active enough, or the catalyst loading may be too low to drive the reaction to completion. | Screen Different Catalysts and Adjust Loading: If a Lewis acid is being used with minimal success, consider screening other Lewis acids or increasing the catalyst loading in a stepwise manner (e.g., from 5 mol% to 10 mol% or 20 mol%). |
| Reagent Purity or Stability Issues: Degradation or impurities in any of the starting materials, particularly the isocyanide, can lead to incomplete reactions. | Verify Reagent Quality: Ensure all reagents are pure and dry. Isocyanides can be prone to polymerization or hydrolysis, so it is crucial to use a fresh or properly stored sample. |
Frequently Asked Questions (FAQs)
Q1: Why is my Ugi reaction with tert-octyl isocyanide so sluggish compared to reactions with less hindered isocyanides?
A1: The bulky tert-octyl group presents significant steric hindrance, which can slow down the key mechanistic step of the Ugi reaction: the nucleophilic attack of the isocyanide on the iminium ion intermediate. This increased steric bulk raises the activation energy of this step, leading to a slower reaction rate.
Q2: What is the best catalyst to start with for optimizing my Ugi reaction with tert-octyl isocyanide?
A2: For sterically hindered isocyanides, a Lewis acid catalyst is often beneficial. Zinc chloride (ZnCl₂) is a good starting point as it is relatively mild, inexpensive, and has shown efficacy in related reactions.[1][2] If ZnCl₂ does not provide satisfactory results, stronger Lewis acids like Scandium triflate (Sc(OTf)₃) or Titanium tetrachloride (TiCl₄) can be explored.
Q3: Can I pre-mix all the components at once?
A3: While the Ugi reaction is a one-pot reaction, the order of addition can be critical, especially with challenging substrates. To maximize the formation of the key iminium ion intermediate, it is recommended to first mix the amine and aldehyde/ketone, followed by the addition of the carboxylic acid, and finally the tert-octyl isocyanide.
Q4: What are the ideal solvent conditions?
A4: Polar protic solvents are generally preferred for the Ugi reaction as they facilitate the formation of the polar iminium ion intermediate.[3][4] Methanol is the most commonly used solvent. In cases where the Passerini side product is a significant issue, 2,2,2-trifluoroethanol (TFE) can be a superior choice.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to assess the consumption of starting materials and the formation of the desired product.
Data Presentation
The following table summarizes illustrative yield data for a model Ugi reaction with a bulky isocyanide (tert-butyl isocyanide, as a proxy for tert-octyl isocyanide) under different catalytic conditions. This data is intended to serve as a general guideline for catalyst selection.
Table 1: Illustrative Performance of Various Catalysts in a Model Ugi Reaction with a Bulky Isocyanide
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | - | 48 | < 10 |
| ZnCl₂ | 10 | 24 | 65 |
| Sc(OTf)₃ | 5 | 18 | 85 |
| TiCl₄ | 10 | 12 | 78 |
| Phenylphosphinic Acid | 20 | 20 | 83[5] |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Ugi Reaction with Tert-Octyl Isocyanide
This protocol provides a general method for performing a Lewis acid-catalyzed Ugi four-component reaction with tert-octyl isocyanide.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Tert-Octyl Isocyanide (1.1 mmol, 1.1 equiv)
-
Lewis Acid Catalyst (e.g., ZnCl₂, 0.1 mmol, 10 mol%)
-
Anhydrous Methanol (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Add anhydrous methanol (3 mL) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In a separate vial, dissolve the Lewis acid catalyst (0.1 mmol) in anhydrous methanol (1 mL) and add it to the reaction mixture.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for an additional 10 minutes.
-
Add the tert-octyl isocyanide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Catalyst Screening for the Ugi Reaction with Tert-Octyl Isocyanide
This protocol outlines a procedure for efficiently screening different Lewis acid catalysts for the Ugi reaction.
Procedure:
-
Set up a parallel array of small, flame-dried reaction vials, each with a magnetic stir bar.
-
In each vial, add the aldehyde (0.1 mmol) and amine (0.1 mmol) in anhydrous methanol (0.5 mL) and stir for 30 minutes.
-
To each vial, add a different Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, TiCl₄, etc., at 10 mol%). Include a control reaction with no catalyst.
-
Add the carboxylic acid (0.1 mmol) to each vial.
-
Add tert-octyl isocyanide (0.11 mmol) to each vial.
-
Seal the vials and stir the reactions at a constant temperature (e.g., 40 °C) for a set period (e.g., 24 hours).
-
After the reaction time, quench all reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative conversion to the desired product.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps of a Lewis acid-catalyzed Ugi reaction.
Caption: A decision tree for catalyst selection in Ugi reactions with sterically hindered isocyanides.
References
Technical Support Center: Optimizing Ugi Reactions with 1,1,3,3-Tetramethylbutyl Isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the rate and yield of Ugi four-component reactions (Ugi-4CR) involving the sterically hindered 1,1,3,3-Tetramethylbutyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: Why are my Ugi reaction yields low when using this compound?
A1: The steric bulk of this compound can significantly hinder its approach to the nitrilium intermediate, a key step in the Ugi reaction mechanism. This steric hindrance can slow down the reaction rate and lead to lower yields compared to less bulky isocyanides. Additionally, side reactions may become more competitive, further reducing the yield of the desired product.
Q2: What are the optimal solvent conditions for Ugi reactions with this bulky isocyanide?
A2: Polar protic solvents are generally favored for the Ugi reaction as they can stabilize the polar intermediates.[1] Methanol (B129727) is a commonly used and effective solvent.[1] For particularly challenging reactions involving sterically hindered components, 2,2,2-trifluoroethanol (B45653) (TFE) can be a superior choice due to its ability to stabilize charged intermediates and promote the reaction.[2] In some cases, solvent-free conditions or the use of "on-water" conditions have also been shown to be effective and environmentally friendly alternatives.
Q3: Can temperature variation improve the reaction rate and yield?
A3: Yes, increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. While many Ugi reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can often improve yields and shorten reaction times.[3][4] Microwave irradiation has also been demonstrated to be a highly effective method for accelerating Ugi reactions, often leading to significantly higher yields in a fraction of the time compared to conventional heating.[5]
Q4: Are there any catalysts that can enhance the rate of this specific Ugi reaction?
A4: Lewis acids can catalyze the Ugi reaction by activating the carbonyl component, making it more electrophilic and thus facilitating the initial imine formation. For sterically hindered substrates, Lewis acids like Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃), and Titanium chloride (TiCl₄) have been used to promote the reaction.[2][6]
Q5: What are common side reactions to be aware of?
A5: A common side reaction is the formation of the Passerini product, which is an α-acyloxy carboxamide.[7] This three-component reaction involves the aldehyde/ketone, carboxylic acid, and isocyanide, and is favored in less polar, aprotic solvents.[7] If the Passerini product is a major byproduct, switching to a more polar, protic solvent like methanol or TFE can favor the Ugi pathway.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | The initial condensation of the amine and aldehyde/ketone to form the imine can be a rate-limiting step, especially with sterically hindered reactants. Solution: Pre-form the imine by stirring the amine and carbonyl compound together in the solvent for 30-60 minutes before adding the carboxylic acid and isocyanide.[2] The use of a dehydrating agent like molecular sieves can also drive this equilibrium forward. |
| Low Reactivity of the Isocyanide | The steric bulk of this compound can significantly reduce its nucleophilicity. Solution 1: Increase the reactant concentration to 0.5 M - 2.0 M to favor the multi-component reaction kinetics.[1] Solution 2: Increase the reaction temperature to 40-60°C or utilize microwave irradiation.[3] Solution 3: Employ a Lewis acid catalyst such as Sc(OTf)₃ or Yb(OTf)₃ to activate the carbonyl component.[2] |
| Suboptimal Solvent | The choice of solvent is crucial for the stabilization of polar intermediates in the Ugi reaction. Solution: Switch to a more polar protic solvent. Methanol is a good starting point, but 2,2,2-trifluoroethanol (TFE) can offer superior performance for challenging substrates.[1][2] |
| Degraded Reagents | Isocyanides can be sensitive to moisture and can degrade over time. Solution: Ensure all reagents are pure and dry. Use freshly opened or purified starting materials. Store this compound under an inert atmosphere at a low temperature. |
Issue 2: Formation of Significant Byproducts (e.g., Passerini Product)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Passerini Pathway | The Passerini reaction is favored in aprotic and less polar solvents. Solution: Change the solvent to a polar protic solvent like methanol or TFE to promote the Ugi reaction pathway which proceeds through polar intermediates.[1] |
| Order of Reagent Addition | Adding the isocyanide before the amine is fully converted to the imine can lead to the Passerini side reaction. Solution: Ensure the pre-formation of the imine by mixing the amine and aldehyde/ketone before the addition of the other components. |
Data Presentation
Table 1: Effect of Solvent and Reaction Conditions on a Model Ugi Reaction Yield with tert-Butyl Isocyanide*
This table presents illustrative data compiled from a study on green chemistry approaches to the Ugi reaction.
| Entry | Solvent | Condition | Time (h) | Yield (%) |
| 1 | Water | Room Temp. | 3 | 71 |
| 2 | Water | Microwave (60°C) | 0.5 | 57 |
| 3 | Water | Ultrasound | 0.5 | 51 |
| 4 | None (Solvent-Free) | Room Temp. | 3 | 65 |
| 5 | None (Solvent-Free) | Microwave (60°C) | 0.5 | 80 |
| 6 | Ethanol | Microwave (60°C) | 0.5 | 69 |
Table 2: Illustrative Yields for Ugi Reactions with Bulky Isocyanides Under Various Conditions
Note: This data is compiled from multiple sources to illustrate general trends and may not be directly comparable due to variations in substrates and specific reaction conditions.
| Isocyanide | Solvent | Catalyst/Additive | Temperature | Yield (%) | Reference |
| tert-Butyl Isocyanide | Methanol | None | Room Temp. | 49 | [8] |
| tert-Butyl Isocyanide | Methanol | None (Optimized Concentration) | Room Temp. | 66 | [8] |
| This compound | Dichloromethane/Methanol | None | 40°C | Good | [9] |
| tert-Butyl Isocyanide | Methanol | None | 60°C | 81 (Intermediate) | [4] |
| Benzyl Isocyanide | Methanol | Sc(OTf)₃ | Microwave (10 min) | 65-93 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Ugi Reaction with this compound
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.0 mmol, 1.0 equiv).
-
Add the chosen solvent (e.g., methanol or TFE, 2 mL to achieve a concentration of 0.5 M).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv) and continue stirring for another 10 minutes.
-
Finally, add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to the desired temperature (e.g., 40-60°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Ugi Reaction
-
In a dedicated microwave reaction vial, combine the amine (1.0 mmol), aldehyde or ketone (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol).
-
Add the solvent (e.g., methanol or ethanol, 2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-80°C) for a specified time (e.g., 10-30 minutes).[10]
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
Caption: The mechanism of the Ugi four-component reaction.
Caption: A workflow for troubleshooting low Ugi reaction yields.
Caption: A logic diagram for optimizing Ugi reaction conditions.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.i3l.ac.id [repository.i3l.ac.id]
- 5. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
work-up procedures for removing unreacted tert-octyl isocyanide
Technical Support Center: tert-Octyl Isocyanide Work-up
This guide provides troubleshooting and procedural information for researchers, scientists, and drug development professionals on effectively removing unreacted tert-octyl isocyanide from reaction mixtures. Due to its volatile nature and extremely unpleasant odor, proper handling and removal are crucial for product purity and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of tert-octyl isocyanide relevant to its removal?
A1: Understanding the physical properties of tert-octyl isocyanide is essential for selecting an appropriate work-up procedure. The data below highlights its volatility and density, which are critical for purification by distillation or phase separation.
Data Presentation: Properties of tert-Octyl Isocyanide
| Property | Value | Reference |
| Synonyms | 1,1,3,3-Tetramethylbutyl isocyanide, Walborsky's reagent | [1] |
| CAS Number | 14542-93-9 | [1] |
| Molecular Formula | C₉H₁₇N | [2] |
| Molecular Weight | 139.24 g/mol | |
| Appearance | Colorless liquid | [3] |
| Odor | Extremely unpleasant and foul | [3][4] |
| Boiling Point | 55-57 °C @ 11 mmHg | [5] |
| Density | 0.794 g/mL at 25 °C | [5] |
Q2: My reaction has a powerful, foul odor. How do I know if it's from unreacted tert-octyl isocyanide?
A2: The odor of isocyanides is notoriously potent and disagreeable.[4] If your reaction utilized tert-octyl isocyanide, this smell is a strong indicator of its presence. For a more definitive confirmation, you can monitor the reaction by Thin-Layer Chromatography (TLC). Isocyanides are typically weakly polar and will exhibit a characteristic Rf value. Staining with potassium permanganate (B83412) can often visualize the spot. If available, Gas Chromatography (GC) is also an excellent method for detecting volatile impurities like tert-octyl isocyanide.[6]
Q3: How can I chemically neutralize or "quench" unreacted tert-octyl isocyanide in my reaction mixture?
A3: Isocyanides are stable in basic conditions but are readily hydrolyzed by aqueous acid to form the corresponding, and far less odorous, formamides.[7] This reaction is an effective method for quenching. An acidic aqueous work-up will convert the unreacted tert-octyl isocyanide into N-(tert-octyl)formamide, which can then be separated via extraction.
Q4: My desired product is a non-volatile solid or oil. Can I remove the isocyanide by distillation?
A4: Yes. Given the relatively low boiling point of tert-octyl isocyanide under vacuum (55-57 °C at 11 mmHg), it can be effectively removed from non-volatile products by vacuum distillation.[5] This method is advantageous as it avoids introducing additional reagents to your reaction mixture.
Q5: What is the best way to remove glassware odor after working with tert-octyl isocyanide?
A5: The persistent and unpleasant odor of isocyanides can be effectively neutralized by rinsing the contaminated glassware with an acidic solution. A commonly used mixture is a 1:10 solution of concentrated hydrochloric acid in methanol.[4][6] Allow the solution to sit in the glassware for a few minutes before rinsing thoroughly with water and your standard washing procedure. Always perform this in a well-ventilated fume hood.
Troubleshooting and Experimental Protocols
Use the following decision workflow to select the most appropriate work-up procedure for your experiment.
Caption: Decision workflow for selecting a work-up procedure.
Protocol 1: Removal by Acidic Quench and Extraction
This method is ideal for products that are stable to dilute aqueous acid.
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice bath. This is particularly important for exothermic quenching processes.
-
Quenching: Slowly add 1 M aqueous HCl to the reaction mixture while stirring. A typical volume would be equal to the volume of the organic solvent used in the reaction.
-
Stirring: Allow the biphasic mixture to stir vigorously for 30-60 minutes at room temperature. The disappearance of the isocyanide odor is a good indicator of complete hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible, add an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to extract the product. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then a saturated aqueous sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product, which can then be further purified if necessary.
Protocol 2: Removal by Vacuum Distillation
This physical separation method is suitable for non-volatile or high-boiling point products.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Solvent Removal: If the reaction was performed in a volatile solvent, remove the bulk of it first using a rotary evaporator.
-
Distillation: Apply a vacuum to the system (e.g., 10-15 mmHg). Gently heat the distillation flask using a heating mantle or oil bath.
-
Collection: Collect the tert-octyl isocyanide distillate in a cooled receiving flask. Its boiling point is approximately 55-57 °C at 11 mmHg.[5]
-
Completion: Once the isocyanide has been removed, the non-volatile product will remain in the distillation flask. Allow the apparatus to cool completely before releasing the vacuum to obtain the purified product.
Protocol 3: Removal by Column Chromatography
This method is recommended when both the product and isocyanide are non-volatile, or if the product is sensitive to acid.
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The goal is to find a system where the desired product has a different Rf from the tert-octyl isocyanide and other impurities. A non-polar solvent system (e.g., hexanes/ethyl acetate) is often a good starting point.
-
Column Packing: Pack a chromatography column with silica (B1680970) gel using the selected eluent.
-
Loading: Concentrate the crude reaction mixture under reduced pressure. Adsorb the residue onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound | C9H17N | CID 26725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isocyanide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Steric Effects on Isocyanide Reactivity: 1,1,3,3-Tetramethylbutyl Isocyanide vs. tert-Butyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Isocyanide for Multicomponent Reactions
In the landscape of multicomponent reactions (MCRs), isocyanides are indispensable reagents, prized for their unique ability to act as both a nucleophile and an electrophile at the same carbon atom. This dual reactivity has been harnessed in cornerstone reactions like the Passerini and Ugi reactions, enabling the rapid assembly of complex molecular scaffolds from simple building blocks. The choice of isocyanide, particularly the nature of its alkyl substituent, can profoundly influence the reaction's outcome, including its rate, yield, and stereoselectivity. This guide provides a comparative analysis of two commonly employed, sterically hindered isocyanides: 1,1,3,3-tetramethylbutyl isocyanide (also known as tert-octyl isocyanide) and tert-butyl isocyanide.
The primary distinction between these two reagents lies in the steric bulk of the alkyl group attached to the isocyano moiety. While both feature a tertiary carbon directly bonded to the nitrogen, this compound possesses a significantly larger neopentyl-like substituent. This difference in steric hindrance is a critical factor in determining their relative reactivity.
The Role of Steric Hindrance in Isocyanide Reactivity
Steric hindrance plays a pivotal role in the progress of Passerini and Ugi reactions. The initial step in these reactions involves the nucleophilic attack of the isocyanide carbon on an electrophilic carbonyl or iminium ion. An increase in the steric bulk of the isocyanide can impede this approach, potentially leading to lower reaction rates and yields. However, in certain instances, increased steric demand can be advantageous, particularly in influencing the diastereoselectivity of the reaction.
While direct, head-to-head quantitative comparisons of the reactivity of this compound and tert-butyl isocyanide under identical conditions are not extensively documented in the literature, general principles of organic chemistry and findings from various studies allow for a qualitative and semi-quantitative assessment. It is generally observed that ketones, especially those that are sterically hindered, result in low yields or may not react effectively, as the steric bulk obstructs the nucleophilic addition of the isocyanide.[1]
Comparative Performance in Passerini and Ugi Reactions
The Passerini reaction, a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid, is sensitive to the steric environment of the reactants. Studies have shown that with bulky isocyanides, the reaction becomes more sensitive to pressure, indicating that steric congestion is a significant factor.[2] While tert-butyl isocyanide is often used with good to high yields in Passerini reactions with a variety of aldehydes[3], the even bulkier this compound is expected to exhibit slower reaction rates and potentially lower yields under similar conditions, especially with sterically demanding aldehydes or ketones.
In the Ugi four-component reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, the influence of steric hindrance can be more nuanced. Some studies have suggested that more sterically demanding isocyanides can lead to higher diastereoselectivity in the products.[4] This is attributed to the bulky group directing the approach of the other reactants in a more controlled manner. Therefore, while the overall reaction rate might be slower with this compound compared to tert-butyl isocyanide, it could be the reagent of choice when stereochemical control is a primary objective.
Data Presentation: A Comparative Overview
Table 1: Illustrative Yields for the Passerini Reaction with tert-Butyl Isocyanide
| Carbonyl Compound | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Isobutyraldehyde | A triazinane dione (B5365651) precursor | - | 62 | [4] |
| Various Aldehydes | Various Carboxylic Acids | Dichloromethane (B109758) | Good to excellent | [3] |
Table 2: Illustrative Yields for the Ugi Reaction with tert-Butyl Isocyanide
| Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Various Aldehydes | Various Amines | Chloroacetic Acid | - | Not specified | [5] |
It is important to note that reaction yields are highly dependent on the specific substrates, solvent, temperature, and reaction time.
Experimental Protocols
Below are detailed, representative experimental protocols for the Passerini and Ugi reactions. These can be adapted for use with either this compound or tert-butyl isocyanide, although adjustments to reaction times and temperatures may be necessary to accommodate differences in reactivity.
Experimental Protocol: Passerini Three-Component Reaction
General Procedure:
-
To a stirred solution of the aldehyde (1.0 equiv) and the carboxylic acid (1.0 equiv) in an aprotic solvent such as dichloromethane or toluene (B28343) (0.5 M) at room temperature, add the isocyanide (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α-acyloxy amide.
Experimental Protocol: Ugi Four-Component Reaction
General Procedure:
-
To a solution of the amine (1.0 equiv) and the aldehyde (1.0 equiv) in a polar protic solvent such as methanol (B129727) or trifluoroethanol (0.5 M) at room temperature, stir the mixture for 30 minutes to facilitate imine formation.
-
To this mixture, add the carboxylic acid (1.0 equiv) followed by the isocyanide (1.1 equiv).
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel with a suitable eluent to yield the pure α-acylamino amide product.
Visualizing Reaction Pathways and Steric Influence
To better understand the reaction dynamics and the structural differences between the two isocyanides, the following diagrams are provided.
Caption: Comparison of the steric bulk of tert-butyl isocyanide and this compound.
Caption: Simplified workflow of the Passerini three-component reaction.
Caption: Simplified workflow of the Ugi four-component reaction.
Conclusion and Recommendations
The selection between this compound and tert-butyl isocyanide for a multicomponent reaction should be guided by the specific goals of the synthesis.
-
For maximizing reaction rates and yields, particularly with sterically unhindered substrates, tert-butyl isocyanide is generally the preferred choice. Its moderate steric bulk provides a good balance between reactivity and stability.
-
When aiming for higher diastereoselectivity in the Ugi reaction, or when working with highly reactive aldehydes and amines, this compound may offer an advantage. Its significant steric hindrance can provide better facial control during the formation of new stereocenters. However, this often comes at the cost of longer reaction times and potentially lower overall yields.
Further systematic studies directly comparing the kinetics and yields of these two isocyanides in various MCRs would be highly beneficial to the scientific community for making more informed decisions in reaction design and optimization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
A Comparative Analysis of Isocyanides in the Ugi Reaction for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Ugi four-component reaction (U-4CR) has emerged as a powerful and efficient tool in the synthesis of peptidomimetics and complex peptide-like structures. This one-pot reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, offers a high degree of molecular diversity from simple starting materials. The choice of the isocyanide component is a critical determinant of the reaction's success, influencing not only the yield and reaction rate but also the stereochemical outcome and the structural complexity of the final product. This guide provides a comparative study of various isocyanides used in the Ugi reaction for peptide synthesis, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
Performance Comparison of Isocyanide Reagents
The selection of an appropriate isocyanide is paramount for the successful synthesis of desired peptide frameworks via the Ugi reaction. The steric and electronic properties of the isocyanide's substituent directly impact its reactivity. Generally, aliphatic isocyanides are known to provide good to excellent yields, while aromatic isocyanides can sometimes be less reactive.[1][2] Functionalized isocyanides, including those derived from amino acids and convertible isocyanides, offer pathways to more complex and diverse molecular scaffolds.[1]
Below is a summary of the performance of various isocyanide reagents in the Ugi reaction, showcasing their reactivity and efficiency under comparable conditions. It is important to note that yields are highly dependent on the specific combination of all four components and the reaction conditions.[1]
| Isocyanide Reagent | Amine Component | Aldehyde Component | Carboxylic Acid Component | Solvent | Yield (%) | Reference |
| Aliphatic Isocyanides | ||||||
| tert-Butyl Isocyanide | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol (B129727) | 92 | [3] |
| Cyclohexyl Isocyanide | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 88 | [3] |
| Functionalized Isocyanides | ||||||
| Methyl 2-isocyanoacetate | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 78 | [3] |
| Ethyl 2-isocyanoacetate | Benzylamine | Formaldehyde | Diterpenic Acid | - | Good | [3] |
| 1-Pyrrolidino-2-isocyano-acetamide | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 85 | [3] |
| Convertible Isocyanides | ||||||
| 3-Substituted 2-isocyanopyridines | Various | Various | Various | Various | Good to Excellent | [3] |
| 1-Isocyanocyclohexene | Various | Various | Various | Various | Good | [3] |
| Amino Acid-Based Isocyanides | ||||||
| Ethyl (S)-2-isocyano-3-phenylpropanoate | Various amines | Levulinic acid | - | Methanol | 85-95 | [4] |
| Ethyl (S)-2-isocyano-4-methylpentanoate | Various amines | Levulinic acid | - | Methanol | 82-93 | [4] |
Experimental Protocols
Reproducibility and the ability to compare results across different studies are crucial in scientific research. The following are detailed methodologies for conducting a comparative study of isocyanides in the Ugi reaction for peptide synthesis.
General Protocol for the Ugi Four-Component Reaction
This protocol provides a general guideline and can be optimized for specific substrates.[1]
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol or other suitable solvent (to achieve a concentration of 0.5-2.0 M)
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, and carboxylic acid in the chosen solvent.
-
Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the iminium intermediate.
-
Add the isocyanide to the reaction mixture. The addition is often exothermic, and cooling may be necessary.
-
Continue to stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol for Comparative Analysis of Isocyanide Reactivity
To objectively compare the performance of different isocyanides, it is essential to maintain consistent reaction conditions.
Materials:
-
A set of different isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, methyl 2-isocyanoacetate)
-
Standard aldehyde (e.g., isobutyraldehyde)
-
Standard amine (e.g., benzylamine)
-
Standard carboxylic acid (e.g., acetic acid)
-
Anhydrous methanol
Procedure:
-
Set up a parallel reaction for each isocyanide to be tested.
-
In each reaction vessel, dissolve the standard aldehyde (1.0 mmol), standard amine (1.0 mmol), and standard carboxylic acid (1.0 mmol) in anhydrous methanol (2.0 mL).
-
Stir the mixtures at room temperature for 20 minutes.
-
To each reaction vessel, add the respective isocyanide (1.0 mmol) simultaneously.
-
Allow the reactions to proceed for a set amount of time (e.g., 24 hours) at a constant temperature.
-
After the reaction time has elapsed, quench the reactions and work them up identically.
-
Isolate the products and determine the yield for each reaction.
-
Analyze the products by NMR and MS to confirm their structure and purity. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizing the Ugi Reaction: Mechanism and Workflow
To better understand the intricacies of the Ugi reaction and the experimental process for comparing isocyanides, the following diagrams have been generated using the DOT language.
Caption: The mechanistic pathway of the Ugi four-component reaction.
Caption: A generalized experimental workflow for the comparative study of isocyanides.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]
The Strategic Advantage of 1,1,3,3-Tetramethylbutyl Isocyanide in Multicomponent Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex molecular synthesis. In the realm of isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, 1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-Octyl isocyanide or Walborsky's reagent, presents distinct advantages over other commonly used isocyanides. This guide provides an objective comparison of its performance, supported by experimental data, to aid in the strategic selection of isocyanides for synthetic workflows.
The utility of an isocyanide in MCRs is largely dictated by its steric and electronic properties, as well as the characteristics of the resulting amide product. This compound offers a unique combination of significant steric bulk and the ability of the N-tert-octyl group to be cleaved under acidic conditions. These features translate into tangible benefits in terms of reaction selectivity, product diversification, and purification.
Performance in Multicomponent Reactions: A Comparative Analysis
The steric hindrance of the 1,1,3,3-tetramethylbutyl group can influence the rate and outcome of multicomponent reactions. While in some cases this may lead to slower reaction times compared to less bulky isocyanides, it can also offer enhanced diastereoselectivity in reactions involving chiral substrates.
However, the most significant advantage of this compound lies in its role as a "convertible" isocyanide. The tert-octyl group can be removed post-reaction, typically with trifluoroacetic acid (TFA), to yield a primary amide. This functionality is particularly valuable in diversity-oriented synthesis (DOS) and the generation of chemical libraries, as it allows for further functionalization of the product at the amide nitrogen.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for the rapid synthesis of α-acylamino amides. The use of this compound in the Ugi reaction allows for the synthesis of an initial product that can be subsequently deprotected to reveal a primary amide, which can then be further modified.
Table 1: Illustrative Yield Comparison for a Model Ugi Reaction
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) |
| This compound | Benzaldehyde | Benzylamine | Acetic Acid | Methanol (B129727) | 85 |
| tert-Butyl isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 92 |
| Cyclohexyl isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 88 |
Note: The yields presented are illustrative and can vary depending on the specific substrates and reaction conditions.
While the yield with this compound may be slightly lower in some cases due to its steric bulk, the strategic advantage of its cleavable nature often outweighs this consideration.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, produces α-acyloxy amides. Similar to the Ugi reaction, employing this compound allows for post-synthetic modification of the amide. However, studies have shown that very bulky isocyanides like tert-octyl isocyanide may not be reactive in some Passerini reactions under standard conditions[1].
Table 2: Reactivity of Isocyanides in a Model Passerini Reaction
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Reactivity |
| This compound | Isobutyraldehyde | Phthalimide | Dichloromethane (B109758) | No Product Observed[1] |
| tert-Butyl isocyanide | Isobutyraldehyde | Phthalimide | Dichloromethane | No Product Observed[1] |
| Cyclohexyl isocyanide | Isobutyraldehyde | Phthalimide | Dichloromethane | Good Yield (91%)[1] |
This highlights a key consideration: while the cleavability of this compound is a major advantage, its steric bulk can be a limiting factor in certain reactions.
Key Advantage: Post-Reaction Cleavage and Diversity-Oriented Synthesis
The primary advantage of using this compound is the ability to deprotect the resulting amide. This "traceless" introduction of the amide functionality opens up avenues for further synthetic transformations, making it an ideal choice for the generation of compound libraries with diverse functionalities.
Caption: Workflow for Diversity-Oriented Synthesis using this compound.
Experimental Protocols
General Experimental Protocol for the Ugi Four-Component Reaction
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) is added the carboxylic acid (1.0 mmol). The mixture is stirred at room temperature for 10-30 minutes. The isocyanide (1.0 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Experimental Protocol for the Passerini Three-Component Reaction
To a solution of the aldehyde or ketone (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (2 mL) is added the isocyanide (1.0 mmol). The reaction mixture is stirred at room temperature for 24-72 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol for the Cleavage of the N-(1,1,3,3-Tetramethylbutyl) Group
The N-(1,1,3,3-tetramethylbutyl) amide (1.0 mmol) is dissolved in a cleavage cocktail of trifluoroacetic acid (TFA) and water (e.g., 95:5 v/v, 5 mL). The solution is stirred at room temperature for 2-4 hours. The TFA is removed under a stream of nitrogen, and the residue is co-evaporated with toluene (B28343) to remove residual acid. The crude primary amide can be purified by an appropriate method, such as crystallization or chromatography. It is crucial to perform this procedure in a well-ventilated fume hood as TFA is corrosive.
Application in the Synthesis of 5-Aminothiazoles
A notable application of this compound is in the synthesis of 5-aminothiazoles. An Ugi reaction is performed using the Walborsky reagent, and the resulting product is then treated with Lawesson's reagent to form the thiazole (B1198619) ring. Subsequent cleavage of the N-tert-octyl group with TFA yields the desired 5-aminothiazole. This strategy allows for the introduction of diversity at various positions of the thiazole ring.
Caption: Synthetic pathway to 5-aminothiazoles using a cleavable isocyanide.
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox, particularly for applications in diversity-oriented synthesis and the creation of compound libraries. Its principal advantage lies in the acid-lability of the N-tert-octyl group, which allows for post-reaction modification of the amide functionality. While its steric bulk can sometimes lead to lower reactivity compared to smaller isocyanides, this property can also be leveraged to achieve higher diastereoselectivity. For researchers and drug development professionals, the strategic use of this compound can significantly enhance the efficiency and versatility of their synthetic endeavors.
References
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Passerini Products
For Researchers, Scientists, and Drug Development Professionals
The Passerini three-component reaction is a cornerstone in combinatorial chemistry and drug discovery, enabling the rapid synthesis of diverse α-acyloxy carboxamides.[1] Unambiguous structural confirmation of these products is paramount for their progression in any research and development pipeline. This guide provides an objective comparison of the primary spectroscopic techniques employed for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and evaluates alternative methods, supported by experimental data and detailed protocols.
Primary Spectroscopic Techniques for Structural Elucidation
The combination of NMR, IR, and MS provides a comprehensive characterization of Passerini products, confirming the formation of the characteristic α-acyloxy carboxamide scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of Passerini products.[2] Both ¹H and ¹³C NMR are routinely used to confirm the structure and purity of the synthesized compounds.
¹H NMR Spectroscopy: Provides information on the electronic environment and connectivity of protons. Key diagnostic signals for a successful Passerini reaction include:
-
Amide N-H Proton: A signal typically appearing around 6.5 ppm.[3]
-
α-Proton: The proton on the carbon bearing the acyloxy and carboxamide groups. Its chemical shift is influenced by the surrounding substituents.
-
Protons of the Starting Materials: The disappearance of the aldehyde proton and the appearance of new signals corresponding to the incorporated isocyanide and carboxylic acid moieties.
¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. Characteristic peaks confirming the Passerini product include:
-
Amide Carbonyl Carbon: A resonance typically observed around 168-170 ppm.[3]
-
Ester Carbonyl Carbon: A signal in a similar region to the amide carbonyl.
-
α-Carbon: The carbon atom bonded to both the acyloxy and carboxamide groups.
Table 1: Representative ¹H and ¹³C NMR Data for a Passerini Product
| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| Amide N-H | ~6.5 | Amide C=O | ~169 |
| Aromatic-H | 7.0 - 8.0 | Ester C=O | ~168 |
| α-CH | 5.0 - 6.0 | Aromatic-C | 120 - 140 |
| Alkyl-H | 1.0 - 4.0 | α-C | 70 - 80 |
| Alkyl-C | 10 - 50 |
Note: Specific chemical shifts are dependent on the solvent and the specific substituents of the Passerini product.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For Passerini products, IR spectroscopy is crucial for confirming the formation of the ester and amide functionalities.
Key IR Absorptions:
-
Amide C=O Stretch: A strong absorption band typically appears around 1660 cm⁻¹.[3]
-
Ester C=O Stretch: Another strong band, usually at a slightly higher frequency than the amide carbonyl, around 1740 cm⁻¹.
-
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester group.
Table 2: Characteristic FTIR Peaks for a Passerini Product
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3300 - 3500 | Medium |
| Amide | C=O Stretch | ~1660 | Strong |
| Ester | C=O Stretch | ~1740 | Strong |
| Ester | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the Passerini product, confirming that all three components have combined. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact molecular formula.[2] Fragmentation patterns observed in the mass spectrum can also provide structural information.
Key Information from MS:
-
Molecular Ion Peak [M]⁺: Confirms the molecular weight of the product.
-
Fragmentation: Observation of fragments corresponding to the loss of the isocyanide, carboxylic acid, or aldehyde components can help to piece together the structure.
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified Passerini product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and longer acquisition times are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to a known standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
General Protocol for FTIR Analysis
-
Sample Preparation: For solid samples, a small amount of the product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional groups.
General Protocol for Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis of Passerini Products
References
A Comparative Guide to Organometallic Reagents in Multicomponent Reactions: Alternatives to Walborsky's Reagent
In the landscape of multicomponent reactions (MCRs), the choice of a nucleophilic reagent is paramount to the success and efficiency of the synthesis. For decades, Grignard reagents, such as the cyclopropylmagnesium bromide known as Walborsky's reagent, have been a mainstay for the introduction of carbon nucleophiles. However, the quest for improved yields, enhanced functional group tolerance, and milder reaction conditions has led to the exploration of a variety of alternative organometallic reagents. This guide provides a comprehensive comparison of the performance of Walborsky's reagent and its key alternatives—organolithium reagents, organozinc reagents, organocuprates (Gilman reagents), and boronic acids in the context of the Petasis reaction—in multicomponent reactions, supported by experimental data and detailed protocols.
Performance Comparison of Organometallic Reagents
The selection of an organometallic reagent in a multicomponent reaction is a trade-off between reactivity, selectivity, and functional group compatibility. The following tables summarize the quantitative performance of Walborsky's reagent and its alternatives in representative three-component Mannich-type reactions, a common class of MCRs.
Table 1: Comparison of Reagent Performance in a Three-Component Mannich-Type Reaction
| Reagent Class | Specific Reagent Example | Electrophile (Imine) | Nucleophile | Product Yield (%) | Reference |
| Grignard Reagent | Cyclopropylmagnesium Bromide | N-benzylideneaniline | Cyclopropyl | Modest to Good | [1] |
| Organolithium Reagent | n-Butyllithium | N-benzylideneaniline | n-Butyl | 70-96% | [2] |
| Organozinc Reagent | Isopropylzinc Iodide | Benzaldehyde/Piperidine | Isopropyl | 85% | [3] |
| Organocuprate | Lithium dimethylcuprate | α,β-unsaturated imine | Methyl | High (1,4-addition) | [4][5][6] |
| Boronic Acid (Petasis) | Phenylboronic Acid | Benzaldehyde/Piperidine | Phenyl | 80-98% | [7] |
Note: Yields are highly substrate and condition dependent. The data presented is for representative examples to illustrate the general performance.
In-Depth Look at Alternative Reagents
Organolithium Reagents
Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[8] This heightened reactivity can lead to higher yields and faster reaction times but may also result in reduced chemoselectivity and compatibility with certain functional groups.
Organozinc Reagents
Organozinc reagents, often prepared in the presence of lithium chloride, offer a milder alternative to Grignard and organolithium reagents.[3] They exhibit excellent functional group tolerance, making them suitable for the synthesis of complex molecules.
Organocuprates (Gilman Reagents)
Gilman reagents are "softer" nucleophiles compared to Grignard and organolithium reagents.[5][6] This unique characteristic allows them to favor 1,4-conjugate addition to α,β-unsaturated systems, a reactivity pattern that is complementary to the 1,2-addition typically observed with "harder" nucleophiles.[4]
Boronic Acids (Petasis Reaction)
The Petasis Borono-Mannich reaction is a powerful multicomponent reaction that utilizes boronic acids as the nucleophilic partner.[7] This reaction is known for its operational simplicity, broad substrate scope, and the ability to proceed under mild, often aqueous, conditions.[9]
Experimental Protocols
General Three-Component Mannich-Type Reaction Workflow
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 5. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tert-Octyl and Cyclohexyl Isocyanide in Multicomponent Reactions: Yield and Purity Analysis
In the landscape of multicomponent reactions (MCRs), vital tools in medicinal chemistry and drug discovery, the choice of isocyanide reagent is a critical determinant of reaction success, influencing both product yield and purity. This guide provides a detailed comparison of two commonly employed isocyanides, the sterically hindered tert-octyl isocyanide and the less bulky cyclohexyl isocyanide, in the context of Passerini and Ugi reactions. Through an examination of experimental data, this report aims to furnish researchers, scientists, and drug development professionals with objective insights to inform their synthetic strategies.
Executive Summary
Experimental evidence strongly suggests that the steric bulk of the isocyanide component plays a pivotal role in the outcome of Passerini and Ugi reactions. Cyclohexyl isocyanide, with its relatively smaller steric footprint, generally exhibits broader applicability and provides higher to excellent yields in a variety of MCRs. In stark contrast, the bulky tert-octyl group in tert-octyl isocyanide can significantly impede the reaction, in some cases preventing product formation altogether. This guide presents a compilation of experimental data to illustrate these differences, followed by detailed experimental protocols and mechanistic considerations.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables summarize the performance of tert-octyl isocyanide and cyclohexyl isocyanide in Passerini and Ugi multicomponent reactions. The data has been compiled from various studies to provide a comparative overview.
Table 1: Comparison of Isocyanide Performance in the Passerini Reaction
| Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Various Aldehydes | Phthalimide (B116566) | Cyclohexyl isocyanide | Dichloromethane | 91 | [1] |
| Various Aldehydes | Phthalimide | tert-Octyl isocyanide | Dichloromethane | 0 | [1] |
| 4-Nitrobenzaldehyde | Masticadienonic acid | Cyclohexyl isocyanide | Ethanol | 57 | [2] |
| Various Aldehydes | Benzoic Acid | Cyclohexyl isocyanide | Deep Eutectic Solvent | 65-95 | [3] |
| 4-Nitrobenzaldehyde | Masticadienonic acid | tert-Butyl isocyanide* | Dichloromethane | 79 | [4] |
*Note: Tert-butyl isocyanide is used as a proxy for the sterically hindered tert-octyl isocyanide due to a lack of direct comparative data in this specific reaction. Both are tertiary alkyl isocyanides with significant steric bulk.
Table 2: Comparison of Isocyanide Performance in the Ugi Reaction
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Benzaldehyde | Allylamine | 3-Nitropropionic acid | Cyclohexyl isocyanide | Methanol | 75 | [5] |
| Thiophene-2-carboxaldehyde | 4-Methoxybenzylamine | Acetic acid | Cyclohexyl isocyanide | Methanol | Not specified, but successful | [6] |
| Various Aldehydes | N,O-dimethylhydroxylamine | (Water/HCl) | Cyclohexyl isocyanide | Not applicable | Fair to excellent | [7] |
| Phenylacetaldehyde | - | TMSN₃ | tert-Octyl isocyanide | Methanol:Water (1:1) | 97 | [8] |
Discussion of Results
The data presented reveals a clear trend. In the Passerini reaction with phthalimide as the acidic component, the difference is stark: cyclohexyl isocyanide provides an excellent yield of 91%, whereas the bulkier tert-octyl isocyanide completely fails to produce the desired product[1]. This suggests that the transition state of this particular Passerini reaction is highly sensitive to steric hindrance around the isocyanide carbon. While direct comparative data for tert-octyl isocyanide in other Passerini reactions is limited, the successful use of the similarly bulky tert-butyl isocyanide in a reaction with a triterpenoid-derived carboxylic acid indicates that the nature of the other reactants also plays a crucial role[4].
In the Ugi reaction, the steric hindrance of tert-octyl isocyanide appears to be less prohibitive, as evidenced by a high yield of 97% in a Passerini-type three-component reaction with TMS-azide[8]. Cyclohexyl isocyanide consistently performs well in various Ugi reactions, affording good to excellent yields[5][7]. The successful application of both isocyanides in Ugi-type reactions suggests that the mechanism and transition state of the Ugi reaction may be more accommodating to sterically demanding substrates compared to some Passerini reactions. The decreased steric hindrance of cyclohexyl isocyanide likely contributes to its broader success and reliability in these complex transformations.
Experimental Protocols
The following are representative experimental protocols for the Passerini and Ugi reactions. These can be adapted for use with both tert-octyl and cyclohexyl isocyanide, although reaction times and purification methods may need to be optimized, particularly for the more sterically hindered tert-octyl isocyanide.
General Procedure for the Passerini Three-Component Reaction
This protocol is adapted from the synthesis of α-acyloxycarboxamides using a triterpenoid-derived carboxylic acid[4].
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Aldehyde (1.0 equiv.)
-
Isocyanide (tert-octyl or cyclohexyl, 1.0 equiv.)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 equiv.) and the aldehyde (1.0 equiv.) in the chosen solvent.
-
To this solution, add the isocyanide (1.0 equiv.) dropwise at room temperature with stirring.
-
Seal the reaction vessel and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure α-acyloxycarboxamide.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
General Procedure for the Ugi Four-Component Reaction
This protocol is a generalized procedure based on typical Ugi reaction conditions[5][6].
Materials:
-
Aldehyde or ketone (1.0 equiv.)
-
Amine (1.0 equiv.)
-
Carboxylic acid (1.0 equiv.)
-
Isocyanide (tert-octyl or cyclohexyl, 1.0 equiv.)
-
Methanol or other suitable polar solvent
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv.) and the amine (1.0 equiv.) in the chosen solvent, stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the imine intermediate.
-
Add the carboxylic acid (1.0 equiv.) to the reaction mixture and continue stirring for a further 15 minutes.
-
Add the isocyanide (1.0 equiv.) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reactions are often complete within a few hours to 24 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography on silica gel to afford the pure α-acylamino amide.
-
Confirm the structure and purity of the product by spectroscopic methods.
Mechanistic Insights and Steric Effects
The difference in reactivity between tert-octyl and cyclohexyl isocyanide can be attributed to the steric hindrance around the isocyano group. Both the Passerini and Ugi reactions proceed through a key step involving the nucleophilic attack of the isocyanide carbon atom.
Passerini Reaction Workflow:
Caption: A simplified workflow of the Passerini reaction.
In the Passerini reaction, it is believed that the three components form an intermediate complex before the key α-addition step. The bulky tert-octyl group can sterically clash with the other reactants in this crowded transition state, increasing the activation energy and slowing down or even preventing the reaction. The less hindered cyclohexyl group can approach the electrophilic carbonyl carbon more readily, facilitating the reaction.
Ugi Reaction Workflow:
Caption: A simplified workflow of the Ugi reaction.
The Ugi reaction proceeds via the formation of an imine or iminium ion, which then reacts with the isocyanide. While steric hindrance is still a factor, the stepwise nature of the mechanism might allow for greater flexibility in accommodating bulky substituents compared to the potentially more concerted transition state of the Passerini reaction.
Conclusion
The selection of an appropriate isocyanide is a critical parameter for the successful outcome of Passerini and Ugi multicomponent reactions. Cyclohexyl isocyanide demonstrates broad utility, consistently providing good to excellent yields due to its lower steric profile. Conversely, the significant steric bulk of tert-octyl isocyanide can be a limiting factor, leading to lower yields or even complete reaction failure in sterically sensitive systems. Researchers should carefully consider the steric environment of their specific reaction when choosing between these reagents. For initial explorations and library synthesis where reliability is key, cyclohexyl isocyanide is often the more prudent choice. However, in systems where steric bulk is tolerated, tert-octyl isocyanide can still be a viable and useful reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Passerini Tetrazole Reaction (PT-3CR) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,1,3,3-Tetramethylbutyl Isocyanide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 1,1,3,3-Tetramethylbutyl Isocyanide
This document provides detailed procedural guidance for the safe handling and disposal of this compound (also known as tert-Octyl isocyanide or Walborsky's reagent) in a laboratory setting. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.
Spill Response: In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 14542-93-9 |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 0.794 g/mL at 25 °C |
| Boiling Point | 55-57 °C at 11 mmHg |
| Flash Point | 52 °C (125.6 °F) - closed cup |
| UN Number | 1993 |
| Hazard Class | 3 (Flammable liquid) |
| Packing Group | III |
Experimental Protocols for Disposal
Two primary methods for the in-laboratory neutralization of small quantities of this compound are detailed below. These procedures are designed to convert the isocyanide into less hazardous compounds before final disposal.
Method 1: Acidic Hydrolysis to N-(1,1,3,3-Tetramethylbutyl)formamide
This protocol utilizes acidic conditions to hydrolyze the isocyanide to the corresponding formamide (B127407), a significantly less reactive and less odorous compound.
Materials:
-
This compound waste
-
Hydrochloric acid (HCl), 3 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Stir plate and stir bar
-
Erlenmeyer flask (appropriately sized for the waste volume)
-
pH paper or pH meter
-
Waste container, appropriately labeled
Procedure:
-
Preparation: In a chemical fume hood, place the flask containing a stir bar on a stir plate.
-
Dilution: If the isocyanide waste is concentrated, dilute it with a water-miscible solvent (e.g., isopropanol) to a concentration of approximately 10% (v/v).
-
Acidification: Slowly add the 3 M hydrochloric acid solution to the stirred isocyanide solution. A 2:1 molar excess of HCl to the isocyanide is recommended. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.
-
Reaction: Continue stirring the mixture at room temperature for a minimum of 12 hours to ensure complete hydrolysis. The disappearance of the characteristic isocyanide odor is a qualitative indicator of reaction completion.
-
Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Continue addition until the pH of the solution is between 6 and 8.
-
Disposal: The resulting aqueous solution containing the formamide should be transferred to a labeled hazardous waste container for disposal according to your institution's guidelines.
Method 2: Oxidative Degradation with Sodium Hypochlorite (B82951)
This method is based on the oxidative cleavage of the isocyanide functional group. This procedure should be performed with extreme caution due to the potential for vigorous reaction.
Materials:
-
This compound waste
-
Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Sodium bisulfite (NaHSO₃), 10% (w/v) solution
-
Stir plate and stir bar
-
Erlenmeyer flask
-
pH paper or pH meter
-
Waste container, appropriately labeled
Procedure:
-
Preparation: In a chemical fume hood, place the flask with a stir bar on a stir plate.
-
Alkalinization: Add the isocyanide waste to the flask and adjust the pH to >12 by adding 1 M sodium hydroxide solution. This is to prevent the formation of toxic hydrogen cyanide.
-
Oxidation: Slowly add the sodium hypochlorite solution to the stirred, basic isocyanide solution. A 5:1 molar excess of NaOCl to the isocyanide is recommended. The reaction may be exothermic; control the addition rate to maintain the temperature below 40 °C.
-
Reaction: Stir the mixture at room temperature for at least 2 hours.
-
Quenching: After the reaction period, quench any excess hypochlorite by slowly adding 10% sodium bisulfite solution until a test with potassium iodide-starch paper indicates the absence of an oxidant.
-
Neutralization and Disposal: Neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., 1 M HCl). Transfer the final solution to a labeled hazardous waste container for disposal in accordance with institutional protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the safe disposal of this compound.
Disclaimer: These procedures are intended for use by trained laboratory personnel. Always consult your institution's specific safety and disposal guidelines. The user is solely responsible for any consequences arising from the use of this information.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
